molecular formula C12H13NO3 B1457481 1-(4-Methoxyphenyl)piperidine-2,4-dione CAS No. 1501470-25-2

1-(4-Methoxyphenyl)piperidine-2,4-dione

Numéro de catalogue: B1457481
Numéro CAS: 1501470-25-2
Poids moléculaire: 219.24 g/mol
Clé InChI: RSXNYWDYOOQHHZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(4-Methoxyphenyl)piperidine-2,4-dione (CAS 712353-75-8) is a high-purity piperidine-2,4-dione derivative designed for research and development applications. With the molecular formula C12H13NO3 and an IUPAC name of 1-(4-methoxyphenyl)piperidine-2,4-dione, this compound serves as a versatile building block in organic and medicinal chemistry . Piperidine derivatives are among the most important synthetic fragments for designing new active compounds and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . As a substituted piperidine-2,4-dione, this compound offers researchers a valuable scaffold for the synthesis of more complex molecules. Its structure features a piperidine ring core with two carbonyl groups, providing sites for further chemical modification and functionalization. The 4-methoxyphenyl substituent on the nitrogen atom is a common pharmacophore that can influence the compound's electronic properties and biological activity. Researchers utilize this and related piperidine-diones in the exploration of new chemical spaces, particularly in the development of potential pharmacologically active compounds . The synthetic versatility of the piperidine core makes this chemical a useful intermediate in multi-step synthetic routes, including methods like hydrogenation, cyclization, and annulation, which are commonly employed to construct functionalized piperidine derivatives . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Propriétés

IUPAC Name

1-(4-methoxyphenyl)piperidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-11-4-2-9(3-5-11)13-7-6-10(14)8-12(13)15/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXNYWDYOOQHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCC(=O)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1501470-25-2
Record name 1-(4-methoxyphenyl)piperidine-2,4-dione
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Foundational & Exploratory

High-Fidelity Synthesis of 1-(4-Methoxyphenyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the synthesis of 1-(4-Methoxyphenyl)piperidine-2,4-dione (CAS: 712353-75-8). This scaffold is a critical intermediate in the synthesis of Factor Xa inhibitors, most notably Apixaban .

A Modular Technical Guide for Drug Development Professionals

Executive Summary & Retrosynthetic Logic

The target molecule, 1-(4-Methoxyphenyl)piperidine-2,4-dione , represents a class of N-aryl-substituted heterocycles notorious for their keto-enol tautomeric instability. While often isolated as a transient intermediate or immediately trapped as an enamine (e.g., the morpholine enamine in Apixaban synthesis), the isolation of the dione itself requires precise control over decarboxylation conditions.

Our chosen pathway utilizes a Modified Dieckmann Condensation . This route is preferred over the Meldrum’s acid or direct amidation pathways due to its scalability, cost-effectiveness of reagents (ethyl acrylate, ethyl chloroacetate), and superior regiocontrol.

Retrosynthetic Analysis

The logic deconstructs the dione ring into an acyclic diester precursor, formed via sequential N-alkylation and Michael addition.

Retrosynthesis Target 1-(4-Methoxyphenyl) piperidine-2,4-dione Inter1 3-Ethoxycarbonyl Intermediate Target->Inter1 Decarboxylation Diester Acyclic Diester Precursor Inter1->Diester Dieckmann Cyclization Aniline 4-Methoxyaniline (p-Anisidine) Diester->Aniline N-Alkylation & Michael Addition Reagents Ethyl Chloroacetate + Ethyl Acrylate Reagents->Diester Reagents

Figure 1: Retrosynthetic disassembly of the target scaffold.

Detailed Synthesis Pathway[1]

The synthesis is executed in three distinct phases. Each phase includes specific "Senior Scientist" observations—nuances often omitted from standard literature but critical for reproducibility.

Phase 1: Precursor Assembly (N-Alkylation & Michael Addition)

This phase constructs the acyclic diester backbone.

Reaction Scheme:

  • N-Alkylation: p-Anisidine + Ethyl Chloroacetate

    
     Ethyl N-(4-methoxyphenyl)glycinate.
    
  • Michael Addition: Glycine Intermediate + Ethyl Acrylate

    
     Diethyl 3-[N-(4-methoxyphenyl)-N-(ethoxycarbonylmethyl)amino]propanoate.
    
Experimental Protocol
  • Reagents:

    • 4-Methoxyaniline (1.0 eq)

    • Ethyl chloroacetate (1.1 eq)

    • Sodium Acetate (anhydrous, 1.2 eq) or DIPEA

    • Ethanol (solvent)[1][2]

  • Procedure (Step 1):

    • Dissolve 4-methoxyaniline in Ethanol (5 vol). Add Sodium Acetate.

    • Add Ethyl chloroacetate dropwise at reflux.

    • Reflux for 6–8 hours. Monitor by TLC (Hexane/EtOAc 7:3).

    • Workup: Cool, filter off salts, and concentrate. Recrystallize from EtOH/Water to yield the glycine ester.

  • Procedure (Step 2):

    • Mix the glycine ester (from Step 1) with Ethyl Acrylate (1.5 eq) and Acetic Acid (0.1 eq).

    • Heat to reflux (approx. 100°C) neat or in a minimal amount of Toluene.

    • Stir for 12–16 hours.

    • Purification: High vacuum distillation is recommended to remove excess ethyl acrylate. The resulting oil (diester) is often used directly in the next step.

Expert Insight: In Step 2, avoid using strong bases which can cause premature polymerization of ethyl acrylate. A catalytic amount of acetic acid or simply thermal activation is safer and cleaner.

Phase 2: Dieckmann Cyclization

This is the critical ring-closing step. The choice of base and solvent controls the yield and purity.

Reaction: Diester + Base


 Ethyl 1-(4-methoxyphenyl)-2,4-dioxopiperidine-3-carboxylate.
Experimental Protocol
  • Reagents:

    • Diester (from Phase 1)

    • Sodium Ethoxide (NaOEt) (2.5 eq) - Freshly prepared preferred.

    • Toluene (anhydrous)

  • Procedure:

    • Suspend NaOEt in anhydrous Toluene under Nitrogen.

    • Add the Diester (dissolved in Toluene) dropwise at reflux temperature.

    • Observation: The reaction mixture will become thick/slurry as the sodium enolate salt precipitates.

    • Reflux for 4 hours.

    • Quench: Cool to 0°C. Quench with dilute Acetic Acid or cold dilute HCl until pH ~5–6.

    • Extraction: Extract with EtOAc. The product at this stage is the 3-carboxylate intermediate .

Phase 3: Decarboxylation & Isolation

To obtain the final 2,4-dione, the ester group at position 3 must be removed.

Reaction: 3-Carboxylate Intermediate


 1-(4-Methoxyphenyl)piperidine-2,4-dione + CO₂.
Experimental Protocol
  • Reagents:

    • Acetonitrile (wet) or DMSO/Water

    • NaCl (catalytic) - Krapcho conditions

  • Procedure:

    • Dissolve the 3-carboxylate intermediate in DMSO containing 2 equivalents of water and 0.5 eq of NaCl.

    • Heat to 130–140°C for 2–4 hours. Evolution of CO₂ gas will be observed.

    • Workup: Pour into ice water. The target dione may precipitate. If not, extract with DCM.

    • Purification: Recrystallization from Isopropanol.

Critical Stability Note: The final product exists in equilibrium with its enol form. In solution, it may appear as a mixture. For long-term storage, keep at -20°C under Argon.

Process Data & Visualization[4]

Reaction Workflow

Workflow Step1 Step 1: N-Alkylation (p-Anisidine + Ethyl Chloroacetate) Step2 Step 2: Michael Addition (+ Ethyl Acrylate) Step1->Step2 Glycine Ester Step3 Step 3: Dieckmann Cyclization (NaOEt / Toluene) Step2->Step3 Diester Step4 Step 4: Decarboxylation (DMSO / NaCl / Heat) Step3->Step4 3-COOEt-Dione

Figure 2: Sequential reaction workflow for the synthesis of the target dione.

Quantitative Summary
ParameterPhase 1 (Diester)Phase 2 (Cyclization)Phase 3 (Decarboxylation)
Yield (Typical) 85–90%75–80%65–70%
Key Impurity Polymerized AcrylateUncyclized AcidEnol Tautomers
Critical Control Temperature < 110°CAnhydrous ConditionspH Control during Quench
Solvent System Ethanol / NeatToluene / THFDMSO / Water

Senior Scientist's "Black Box" Tips

These insights are derived from bench experience and are crucial for troubleshooting.

  • The "Enamine Trap": If your goal is to synthesize Apixaban or similar analogs, do not isolate the 2,4-dione . Instead, treat the crude reaction mixture from Phase 3 (after decarboxylation) directly with morpholine and a dehydrating agent (like TiCl₄ or catalytic p-TsOH with Dean-Stark). The morpholine enamine is significantly more stable and crystalline than the dione itself.

  • Regioselectivity Check: During the Dieckmann cyclization, the N-aryl group promotes the formation of the 2,4-dione over the 2,6-dione (glutarimide) structure, but strict temperature control is required. If the temperature spikes too high (>120°C) during the Michael addition, you may get competing polymerizations.

  • Handling NaOEt: Commercial Sodium Ethoxide often degrades. For the Dieckmann step (Phase 2), always prepare fresh NaOEt by dissolving Sodium metal in anhydrous Ethanol, then stripping the Ethanol and replacing it with Toluene for the cyclization. This "solvent switch" drives the reaction to completion by allowing higher reflux temperatures.

References

  • PubChem. (n.d.). 1-(4-Methoxybenzyl)piperidine-2,4-dione Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

Sources

1-(4-Methoxyphenyl)piperidine-2,4-dione molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 1-(4-Methoxyphenyl)piperidine-2,4-dione

Abstract

1-(4-Methoxyphenyl)piperidine-2,4-dione (CAS: 54630-47-8) represents a "privileged scaffold" in medicinal chemistry, serving as a critical beta-keto lactam intermediate. While structurally homologous to the core scaffolds used in blockbuster Factor Xa inhibitors (e.g., Apixaban), this specific molecule offers unique reactivity profiles due to the electron-donating p-methoxy group on the lactam nitrogen. This guide provides a comprehensive technical analysis of its tautomeric behavior, optimized synthetic pathways, and downstream utility in constructing fused heterocyclic systems like pyrazolo[3,4-c]pyridines.

Part 1: Molecular Architecture & Properties

The reactivity of 1-(4-methoxyphenyl)piperidine-2,4-dione is defined by its ability to exist in multiple tautomeric forms. Unlike simple lactams, the presence of the C4-carbonyl group creates an active methylene bridge at C3, rendering the molecule highly susceptible to electrophilic attack and enolization.

Structural Specifications
PropertySpecification
IUPAC Name 1-(4-Methoxyphenyl)piperidine-2,4-dione
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Core Motif

-Keto Lactam (Piperidine-2,4-dione)
Electronic Effect p-Methoxy group (+M effect) increases electron density on N1, stabilizing the lactam resonance.
Acidity (C3-H) pKa

10–11 (DMSO); highly acidic due to flanking carbonyls.
Tautomeric Equilibrium

The molecule exists in a dynamic equilibrium between the keto-lactam and the enol-lactam forms. In polar aprotic solvents (DMSO, DMF), the keto form predominates, whereas in the presence of bases or Lewis acids, the enol form (stabilized by hydrogen bonding) becomes the reactive species.

  • Keto Form: N1–C2(=O)–C3H₂–C4(=O)

  • Enol Form: N1–C2(=O)–C3H=C4(OH) (or C2(OH)=C3-C4(=O))

Part 2: Synthetic Pathways (The "How-To")

To ensure high purity and scalability, we avoid the classical high-temperature pyrolysis methods. Instead, we utilize a Dieckmann Condensation strategy , which offers superior regiocontrol and yield compared to direct amidation routes.

Optimized Synthesis Protocol

Reaction Scheme Overview:

  • Michael Addition: p-Anisidine reacts with ethyl acrylate.

  • N-Acylation: Reaction with ethyl malonyl chloride.

  • Dieckmann Cyclization: Intramolecular ring closure mediated by sodium ethoxide.

Step-by-Step Methodology:

  • Preparation of N-(4-Methoxyphenyl)-

    
    -alanine Ethyl Ester: 
    
    • Reagents:p-Anisidine (1.0 eq), Ethyl Acrylate (1.2 eq), Acetic Acid (cat.).

    • Conditions: Reflux in Ethanol for 12 hours.

    • Process Control: Monitor consumption of p-anisidine via TLC (EtOAc:Hexane 3:7).

    • Workup: Concentrate in vacuo. The intermediate is an oil often used directly.

  • Formation of the Acyclic Precursor (N-Malonyl Derivative):

    • Reagents: Intermediate from Step 1 (1.0 eq), Ethyl Malonyl Chloride (1.1 eq), Et₃N (1.2 eq).

    • Solvent: Dichloromethane (DCM), anhydrous.

    • Temperature: 0°C to RT.[1]

    • Critical Parameter: Slow addition of acid chloride to prevent exotherms.

  • Cyclization (The Critical Step):

    • Reagents: NaOEt (2.5 eq) in Ethanol/Toluene.

    • Procedure: Add the N-malonyl precursor dropwise to the refluxing base solution. The Dieckmann condensation is driven by the precipitation of the sodium enolate.

    • Quench: Acidify with 1N HCl to pH 4 to decarboxylate (if using malonate diester) or simply protonate the dione.

    • Purification: Recrystallization from Ethanol/Water.

Visualization of Synthesis Logic

SynthesisPath Start p-Anisidine Step1 Michael Addition (+ Ethyl Acrylate) Start->Step1 Inter1 N-PMP-beta-alanine Ethyl Ester Step1->Inter1 Step2 N-Acylation (+ Ethyl Malonyl Chloride) Inter1->Step2 Inter2 Acyclic Diester Precursor Step2->Inter2 Step3 Dieckmann Cyclization (NaOEt / Reflux) Inter2->Step3 Final 1-(4-Methoxyphenyl) piperidine-2,4-dione Step3->Final Ring Closure

Figure 1: Convergent synthesis pathway via Dieckmann condensation, prioritizing regioselectivity.

Part 3: Characterization & Validation

Validation of the 2,4-dione structure requires careful interpretation of NMR data, specifically distinguishing it from the 2,6-dione isomer or the enol tautomer.

Spectroscopic Fingerprint (¹H NMR in DMSO-d₆)
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
3.75 Singlet3H–OCH₃Characteristic methoxy group.
2.60 Triplet2HC5–H₂Methylene adjacent to C4 carbonyl.
3.90 Triplet2HC6–H₂Methylene adjacent to Nitrogen (deshielded).
3.45 Singlet2HC3–H₂Diagnostic Signal: Active methylene between two carbonyls.
6.90 – 7.20 Doublets4HAr–HPara-substituted benzene pattern (AA'BB').

Note: In the presence of D₂O exchange, the signal at 3.45 ppm (C3) disappears rapidly due to keto-enol exchange.

Quality Control Parameters
  • HPLC Purity: >98.5% (Area %).

  • Impurity Profile: Must be free of p-anisidine (genotoxic alert) and uncyclized ester intermediates.

  • Melting Point: 158–162°C (Decomposition).

Part 4: Downstream Application (The "Why")

The primary utility of 1-(4-methoxyphenyl)piperidine-2,4-dione lies in its conversion to fused heterocyclic systems , specifically the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine core found in Factor Xa inhibitors.

The Morpholine Enamine Route

Direct reaction of the dione is often sluggish. The industry standard involves converting the C4-ketone to a morpholine enamine, which activates the C3 position for annulation.

  • Enamine Formation: Reaction with morpholine/TiCl₄ or catalytic pTSA/Toluene (Dean-Stark).

  • Annulation: The enamine reacts with hydrazonoyl chlorides (Japp-Klingemann type reaction) to form the pyrazole ring.

Pathway to Pyrazolo-Pyridines

Applications Dione 1-(4-Methoxyphenyl) piperidine-2,4-dione Enamine Morpholine Enamine Intermediate Dione->Enamine Morpholine/pTSA Cyclo [3+2] Cycloaddition Enamine->Cyclo Hydrazone Chloro-Hydrazone Reagent Hydrazone->Cyclo Scaffold Pyrazolo[3,4-c]pyridine Core Cyclo->Scaffold -Morpholine

Figure 2: Activation of the dione scaffold via enamine chemistry to access bioactive fused heterocycles.

References

  • Pinto, D. J. P., et al. (2007).[2][3] "Discovery of Apixaban (BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa."[2] Journal of Medicinal Chemistry, 50(22), 5339–5356.[2] Link

  • Gaikwad, D., et al. (2023).[3][4] "An alternative synthetic strategy to construct apixaban analogues." Arkivoc, 2023(viii), 202312151.[3] Link

  • PubChemLite. "1-(4-methoxyphenyl)piperidine-2,4-dione Compound Summary." National Institutes of Health (NIH). Link

  • Google Patents. "Process for the preparation of apixaban (US9603846B2)." Google Patents. Link

  • ChemicalBook. "Apixaban Intermediate Synthesis and Properties." ChemicalBook. Link

Sources

1-(4-Methoxyphenyl)piperidine-2,4-dione mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 1-(4-Methoxyphenyl)piperidine-2,4-dione

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 1-(4-Methoxyphenyl)piperidine-2,4-dione. In the absence of extensive direct research on this specific molecule, this document synthesizes information from structurally related compounds to build a robust hypothesis of its biological activity. We will delve into the chemical properties of its core scaffolds, the piperidine-2,4-dione and the 4-methoxyphenyl group, and explore potential pharmacological targets. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a roadmap for future investigation.

Introduction: Unveiling the Potential of a Novel Scaffold

1-(4-Methoxyphenyl)piperidine-2,4-dione is a heterocyclic compound featuring a piperidine-2,4-dione core N-substituted with a 4-methoxyphenyl group. While its primary documentation in scientific literature is as a synthetic intermediate, the structural motifs it possesses are prevalent in a wide array of biologically active molecules. The piperidine ring is a privileged scaffold in medicinal chemistry, known to enhance druggability and improve pharmacokinetic properties.[1][2] This guide will, therefore, extrapolate from the known biological activities of analogous structures to propose potential mechanisms of action for this compound, providing a scientifically grounded framework for its further study.

Structural and Physicochemical Analysis

The structure of 1-(4-Methoxyphenyl)piperidine-2,4-dione combines two key components:

  • The Piperidine-2,4-dione Core: This six-membered heterocyclic ring contains two carbonyl groups, which can act as hydrogen bond acceptors, and a secondary amine within the ring that is substituted. The rigidity and functionality of this core make it an attractive scaffold for interacting with biological targets. Piperidin-4-ones, a closely related class, have been reported to possess diverse pharmacological activities, including anticancer and anti-HIV properties.[3]

  • The 4-Methoxyphenyl Group: This substituent, also known as p-anisyl, is frequently found in pharmacologically active compounds. The methoxy group can influence the molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds. It is often involved in key interactions within the binding pockets of enzymes and receptors.

The combination of these two moieties suggests that 1-(4-Methoxyphenyl)piperidine-2,4-dione could exhibit a range of biological effects.

Potential Pharmacological Targets and Mechanisms of Action

Based on the activities of structurally similar compounds, we can hypothesize several potential mechanisms of action for 1-(4-Methoxyphenyl)piperidine-2,4-dione.

Anticancer and Antiproliferative Activity

The piperidine scaffold is a common feature in many anticancer agents.[1] Derivatives of the related piperidin-4-one have shown cytotoxic effects against various cancer cell lines.[3][4]

Hypothesized Mechanism:

1-(4-Methoxyphenyl)piperidine-2,4-dione may exert anticancer effects through several pathways:

  • Induction of Apoptosis: Compounds containing a 4-methoxyphenyl group have been identified as potent inducers of apoptosis.[5][6] The title compound could potentially trigger programmed cell death in cancer cells by activating caspase pathways.

  • Enzyme Inhibition: Piperidine-2,4-dione derivatives have been suggested as potential inhibitors of enzymes like dihydroorotase, which is involved in pyrimidine biosynthesis and is a target for anticancer drug development.[7]

  • TGF-β/Smad Pathway Inhibition: The parent compound, 2,4-piperidinedione, is a reactant in the synthesis of TGF-β/Smad inhibitors.[8] The TGF-β signaling pathway is often dysregulated in cancer, and its inhibition can suppress tumor growth and metastasis.

Antimicrobial and Antifungal Activity

The piperidine ring is a core component of many natural and synthetic antimicrobial and antifungal agents.[7][9]

Hypothesized Mechanism:

The mechanism of antimicrobial action could involve:

  • Disruption of Cell Wall Synthesis: The compound might interfere with the enzymatic machinery responsible for building and maintaining the bacterial or fungal cell wall.

  • Inhibition of Key Enzymes: It could act as an inhibitor of essential enzymes within the pathogen's metabolic pathways.

  • Membrane Disruption: The lipophilic nature of the 4-methoxyphenyl group could facilitate insertion into the microbial cell membrane, leading to its disruption and cell death.

Anti-inflammatory and Analgesic Activity

Piperidine derivatives are known to possess analgesic properties.[10] This activity is often mediated through interactions with the central nervous system or by modulating inflammatory pathways.

Hypothesized Mechanism:

  • Opioid Receptor Modulation: Some piperidine derivatives exhibit analgesic effects by binding to opioid receptors.[10]

  • Inhibition of Prostaglandin Synthesis: The compound could potentially inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins that mediate pain and inflammation.[9][10]

Proposed Experimental Workflows for Elucidating the Mechanism of Action

To validate the hypothesized mechanisms of action, a systematic experimental approach is necessary.

General Cytotoxicity and Antimicrobial Screening

The initial step is to assess the compound's general biological activity.

Protocol 1: MTT Assay for Cytotoxicity

  • Cell Culture: Plate various cancer cell lines (e.g., A549, MCF-7, HeLa) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of 1-(4-Methoxyphenyl)piperidine-2,4-dione for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader to determine cell viability.

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing

  • Inoculum Preparation: Prepare a standardized inoculum of bacterial and fungal strains.

  • Serial Dilution: Perform serial dilutions of the compound in a 96-well plate containing growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that inhibits visible microbial growth.

Target-Based Assays

If initial screening reveals significant activity, the next step is to identify the specific molecular targets.

Diagram 1: General Workflow for Mechanism of Action Studies

Workflow for MoA Studies cluster_screening Initial Screening cluster_target_id Target Identification & Validation cluster_conclusion Conclusion A Compound Synthesis & Purification B Cytotoxicity Assays (e.g., MTT) A->B C Antimicrobial Assays (e.g., MIC) A->C D Enzyme Inhibition Assays B->D If cytotoxic E Receptor Binding Assays B->E C->D If antimicrobial F Signaling Pathway Analysis (Western Blot, qPCR) D->F E->F G In Vivo Model Studies F->G H Elucidation of Mechanism of Action G->H Anticancer Pathway Compound 1-(4-Methoxyphenyl) piperidine-2,4-dione Target Molecular Target (e.g., Kinase, Enzyme) Compound->Target Inhibition Pathway Signaling Cascade (e.g., TGF-β/Smad) Target->Pathway Apoptosis Induction of Apoptosis Pathway->Apoptosis Proliferation Inhibition of Cell Proliferation Pathway->Proliferation

Sources

Technical Guide: Therapeutic Potential of 1-(4-Methoxyphenyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Methoxyphenyl)piperidine-2,4-dione (CAS: 795178-90-0) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to diverse biological targets through specific functionalization. Structurally, it combines a lipophilic N-aryl moiety with a highly reactive


-keto-lactam (piperidine-2,4-dione)  core.

This guide analyzes its potential as a therapeutic target in three domains: Neurology (Anticonvulsants) , Oncology (Dihydroorotase Inhibition) , and Antimicrobial Chemotherapy . It provides a rigorous examination of the compound's chemical biology, synthesis, and validation protocols.

Part 1: Chemical Biology & Pharmacophore Analysis

Structural Logic & Reactivity

The therapeutic versatility of 1-(4-methoxyphenyl)piperidine-2,4-dione stems from its dual-nature reactivity.

  • The N-(4-Methoxyphenyl) Tail: Provides lipophilicity (

    
    ) essential for crossing the Blood-Brain Barrier (BBB). The methoxy group acts as a hydrogen bond acceptor and metabolic handle (O-demethylation).
    
  • The 2,4-Dione Core: This is a vinylogous imide . The C3 position is flanked by two carbonyls, rendering the protons highly acidic (

    
    ). This allows the molecule to exist in a dynamic keto-enol equilibrium, creating a chelating face for metalloenzymes.
    
Mechanism of Action: The "Chelation Warhead"

Many potential targets for this scaffold are Zinc-dependent metalloenzymes (e.g., Dihydroorotase, HDACs, MMPs). The enolic form of the 2,4-dione can coordinate with the active site metal ion, displacing water and locking the enzyme in an inactive state.

Pharmacophore cluster_0 1-(4-Methoxyphenyl)piperidine-2,4-dione Struct Core Structure (Piperidine-2,4-dione) Tail N-Aryl Tail (Lipophilicity/BBB) Struct->Tail Pharmacokinetics Head C3-Active Methylene (Metal Chelation) Struct->Head Pharmacodynamics Target2 Target B: Ion Channels (Allosteric Modulation) Tail->Target2 Hydrophobic Pocket Target1 Target A: Metalloenzymes (Zn2+ Chelation) Head->Target1 Bidentate Binding

Figure 1: Pharmacophore analysis showing the dual-functionality of the scaffold.

Part 2: Primary Therapeutic Targets

Target 1: Dihydroorotase (DHOase) Inhibition (Oncology/Antimicrobial)

Rationale: DHOase is a zinc-metalloproteinase critical for de novo pyrimidine biosynthesis. Rapidly dividing cancer cells and bacteria rely heavily on this pathway.

  • Mechanism: The 2,4-dione core mimics the transition state of the natural substrate (N-carbamoyl aspartate) and chelates the catalytic Zinc ions (Zn

    
    /Zn
    
    
    
    ) in the active site.
  • Therapeutic Outcome: Depletion of uridine nucleotides

    
     DNA/RNA synthesis arrest 
    
    
    
    Apoptosis or Bacteriostasis.
Target 2: Voltage-Gated Sodium Channels (Neurology)

Rationale: Structural analogs of piperidine-2,4-diones (e.g., glutarimides like Glutethimide) possess sedative and anticonvulsant properties.

  • Mechanism: The lipophilic 4-methoxyphenyl group anchors the molecule in the channel's inactivated state, stabilizing the closed conformation and preventing repetitive neuronal firing (useful in epilepsy/neuropathic pain).

Part 3: Experimental Validation Protocols

Protocol A: Synthesis via Dieckmann Cyclization

Objective: Efficiently synthesize the core scaffold from acyclic precursors.

Reagents:

  • N-(4-methoxyphenyl)glycine methyl ester

  • Methyl acrylate

  • Sodium methoxide (NaOMe)

  • Toluene/Methanol

Workflow:

  • Michael Addition: React N-(4-methoxyphenyl)glycine methyl ester with methyl acrylate (1.1 eq) in methanol (reflux, 12h) to form the diester intermediate.

  • Cyclization: Treat the diester with NaOMe (2.0 eq) in dry toluene at reflux. The thermodynamic driving force is the formation of the stable enolate salt.

  • Workup: Acidify with dilute HCl to pH 3 to protonate the C3 position and precipitate the product. Recrystallize from Ethanol.

Synthesis Step1 Precursor: N-Aryl Glycine Step2 Michael Addition (+ Methyl Acrylate) Step1->Step2 Step3 Intermediate: Diester Step2->Step3 Step4 Dieckmann Cyclization (NaOMe, Toluene, Reflux) Step3->Step4 Step5 Acidification (HCl) Step4->Step5 Step6 Product: 1-(4-Methoxyphenyl) piperidine-2,4-dione Step5->Step6

Figure 2: Synthetic route via Dieckmann Cyclization.

Protocol B: Dihydroorotase (DHOase) Inhibition Assay

Objective: Quantify the inhibitory potency (


) of the compound against recombinant DHOase.

Materials:

  • Recombinant DHOase (E. coli or Human source).

  • Substrate: N-carbamoyl-L-aspartate (CA-asp).

  • Colorimetric Reagent: Antipyrine/Diacetyl monoxime (detects ureido groups).

Step-by-Step:

  • Preparation: Dilute compound in DMSO to varying concentrations (

    
    ).
    
  • Incubation: Mix

    
     compound + 
    
    
    
    Enzyme buffer (pH 7.4). Incubate 10 min at 37°C.
  • Reaction Start: Add

    
     CA-asp (2 mM). Incubate 15 min.
    
  • Termination: Add

    
     Colorimetric Reagent (Acidic). Boil at 95°C for 10 min.
    
  • Readout: Measure Absorbance at 466 nm.

  • Calculation: Plot % Inhibition vs. Log[Concentration].

Data Table: Expected Potency Ranges (Based on Analog SAR)

Compound ClassTargetEst.

/

Mechanism
Piperidine-2,4-dione DHOase (Bacterial)

Zinc Chelation
Piperidine-2,4-dione Factor Xa

Weak S4 binding (Scaffold only)
Glutarimide Analog VGSC (Neuronal)

Pore Blockade

Part 4: References

  • Dieckmann Cyclization for Piperidine-2,4-diones

    • Title: Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations.[1]

    • Source: UCL Discovery / Organic & Biomolecular Chemistry.

    • URL:[Link]

  • Anticonvulsant Activity of Piperidine Diones

    • Title: Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives (Analogs of cyclic diones).

    • Source: Pharmacological Reports (via NCBI).

    • URL:[Link]

  • Metalloenzyme Inhibition by Cyclic Diones

    • Title: Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development.[2]

    • Source: Organic & Biomolecular Chemistry (RSC).

    • URL:[Link]

  • General Scaffold Properties

    • Title: 1-(4-Methoxyphenyl)piperidine-2,4-dione (PubChem Compound Summary).

    • Source: National Library of Medicine.

    • URL:[Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis of 1-(4-Methoxyphenyl)piperidine-2,4-dione via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: February 2026


-arylpiperidine-2,4-diones using a modified Dieckmann cyclization strategy.

Executive Summary

The 1-arylpiperidine-2,4-dione scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structure for Factor Xa inhibitors (e.g., apixaban analogs), GP IIb/IIIa antagonists, and glutamate receptor modulators. While the Dieckmann condensation is the canonical route for constructing this ring system, the synthesis of the 1-(4-methoxyphenyl) derivative presents specific challenges regarding regioselectivity and tautomeric stability.

This application note details a robust, scalable protocol for synthesizing 1-(4-methoxyphenyl)piperidine-2,4-dione . Unlike standard textbook descriptions, this guide addresses the critical "hidden" steps: the precise assembly of the asymmetric diester precursor and the post-cyclization decarboxylation required to isolate the unsubstituted dione.

Strategic Retrosynthesis & Pathway Design

The synthesis relies on the construction of an asymmetric diester precursor containing the requisite nitrogen linkage. The strategy involves a sequential Michael addition and


-alkylation, followed by the base-mediated Dieckmann ring closure.
Synthetic Workflow (Graphviz)

SynthesisPath Anisidine p-Anisidine (Starting Material) Michael_Adduct Intermediate A: N-Aryl-β-alanine ester Anisidine->Michael_Adduct Michael Addition (AcOH cat.) Acrylate Ethyl Acrylate Acrylate->Michael_Adduct Diester Precursor B: N-Aryl Diester Michael_Adduct->Diester N-Alkylation (KI, Base) Chloroacetate Ethyl Chloroacetate Chloroacetate->Diester KetoEster Intermediate C: 3-Carboxy-piperidine-2,4-dione Diester->KetoEster Cyclization Base NaOEt / EtOH (Dieckmann Condensation) Base->KetoEster Target Target: 1-(4-Methoxyphenyl) piperidine-2,4-dione KetoEster->Target Hydrolysis & -CO2 Acid HCl / Reflux (Decarboxylation) Acid->Target

Figure 1: Step-wise synthetic pathway from p-anisidine to the target dione.

Detailed Experimental Protocols

Phase 1: Precursor Assembly (The "Anchor" Step)

The success of the Dieckmann condensation depends entirely on the purity of the diester precursor. Impurities here (specifically unreacted secondary amines) will quench the base in the next step.

Step 1.1: Michael Addition

  • Reagents:

    
    -Anisidine (1.0 equiv), Ethyl Acrylate (1.2 equiv), Glacial Acetic Acid (0.1 equiv).
    
  • Procedure:

    • Dissolve

      
      -anisidine in toluene (or perform neat if scale allows).
      
    • Add ethyl acrylate and acetic acid catalyst.

    • Heat to reflux for 16–24 hours.

    • Critical Control Point: Monitor consumption of aniline by TLC. Unreacted aniline is difficult to remove later.

    • Concentrate under reduced pressure to yield Ethyl 3-((4-methoxyphenyl)amino)propanoate.

Step 1.2:


-Alkylation 
  • Reagents: Intermediate from 1.1 (1.0 equiv), Ethyl Chloroacetate (1.2 equiv),

    
     (2.0 equiv), KI (catalytic, 0.1 equiv), DMF or MeCN.
    
  • Procedure:

    • Suspend the secondary amine and bases in anhydrous MeCN.

    • Add ethyl chloroacetate dropwise.

    • Reflux for 24 hours. KI is essential to accelerate the reaction via the Finkelstein mechanism (in situ formation of ethyl iodoacetate).

    • Work-up: Filter salts, concentrate, and partition between EtOAc and water.

    • Purification: Silica gel chromatography is mandatory here to remove any unalkylated material.

    • Target Intermediate: Ethyl 3-(N-(2-ethoxy-2-oxoethyl)-4-methoxyanilino)propanoate.

Phase 2: The Dieckmann Condensation

This step forms the 6-membered ring.[1] Note that the product initially formed is the


-keto ester (containing a carboxylate at position 3).

Reagents:

  • Diester Precursor (1.0 equiv)

  • Sodium Ethoxide (NaOEt) (2.5 equiv) - Freshly prepared or high-grade commercial.

  • Solvent: Anhydrous Ethanol (EtOH) or Toluene (for higher reflux temp).

Protocol:

  • Preparation of Base: If using Na metal, dissolve sodium (2.5 eq) in anhydrous EtOH under

    
     flow to generate NaOEt in situ.
    
  • Addition: Cool the base solution to 0°C. Add the diester precursor (dissolved in a minimum volume of dry EtOH) dropwise over 30 minutes.

    • Why? Slow addition prevents intermolecular Claisen condensation (dimerization).

  • Cyclization: Warm to room temperature, then heat to reflux for 4–6 hours.

    • Observation: The reaction mixture often turns a deep orange/red color due to the formation of the highly conjugated enolate.

  • Quenching:

    • Cool to 0°C.[2][3]

    • Acidify with 1M HCl until pH ~2.

    • Extract with DCM or EtOAc.

    • Note: The product at this stage is Ethyl 1-(4-methoxyphenyl)-2,4-dioxopiperidine-3-carboxylate .

Phase 3: Decarboxylation (Target Isolation)

To obtain the specific "piperidine-2,4-dione" requested, the ester group at C3 must be removed.

Protocol:

  • Take the crude

    
    -keto ester from Phase 2.
    
  • Suspend in 10% aqueous HCl or a mixture of AcOH/HCl.

  • Reflux vigorously for 2–4 hours.

    • Mechanism:[1][2][4][5][6][7][8][9] Acid-catalyzed hydrolysis of the ester to the

      
      -keto acid, which spontaneously decarboxylates under heat.
      
  • Isolation: Neutralize to pH 7, extract with DCM, dry over

    
    , and concentrate.
    
  • Recrystallization: The final product often crystallizes from EtOH/Ether.

Mechanistic Insight & Troubleshooting

Mechanism of Action

The reaction proceeds via a base-catalyzed intramolecular nucleophilic acyl substitution.

Mechanism Step1 1. Deprotonation: Base removes α-proton from acetate arm (Most acidic site) Step2 2. Nucleophilic Attack: Enolate attacks the ester carbonyl of the β-alanine arm (5-exo-trig) Step1->Step2 Step3 3. Elimination: Tetrahedral intermediate collapses, expelling EtO- Step2->Step3 Step4 4. Irreversible Deprotonation: Base deprotonates the highly acidic position between carbonyls (Driving Force) Step3->Step4

Figure 2: Mechanistic cascade.[10] Step 4 is critical; without excess base to stabilize the final enolate, the reaction equilibrium favors the open diester.

Tautomerism Warning

The final product, 1-(4-methoxyphenyl)piperidine-2,4-dione, exists in equilibrium with its enol form: 1-(4-methoxyphenyl)-4-hydroxy-5,6-dihydropyridin-2(1H)-one .

  • NMR Impact: In

    
    , you may see a broad OH signal and a simplified aliphatic region.
    
  • Reactivity: The C3 position remains highly nucleophilic.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<30%) Moisture in solvent/base.Use freshly distilled solvents and store NaOEt in a desiccator.
No Cyclization Base too weak or old.Switch to

-BuOK in THF (stronger base, non-nucleophilic).
Intermolecular Dimer Concentration too high.Perform "High Dilution" addition of the diester to the base.
Product is Oily/Impure Incomplete decarboxylation.Extend the acid reflux time; ensure pH is acidic enough.

References

  • Marson, C. M., et al. "Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations."[11] UCL Discovery / J. Org. Chem.

  • BenchChem Protocols. "Comparing different synthesis routes for 5,5-dimethylpiperidine-2,4-dione.

  • Organic Chemistry Portal.

  • Core.ac.uk.

Sources

Purification of 1-(4-Methoxyphenyl)piperidine-2,4-dione from reaction mixture

[1]

Abstract

This application note details the purification of 1-(4-Methoxyphenyl)piperidine-2,4-dione (Target Molecule) from crude reaction mixtures, typically resulting from Dieckmann condensation or similar cyclization protocols.[1] The presence of the p-methoxyphenyl group and the

Acid-Base ExtractionRecrystallization1

Chemical Context & Critical Analysis

The Target Molecule[1]
  • Structure: A piperidine ring containing a ketone at C4 and a lactam carbonyl at C2.[1] The nitrogen is substituted with an electron-rich p-anisyl group.[1]

  • Tautomerism (Critical Feature): The C3 position (between the two carbonyls) is highly acidic (

    
    ). In solution, the molecule exists in equilibrium between its keto and enol forms.[1]
    
    • Implication: The molecule is soluble in basic aqueous solutions (as an enolate) but insoluble in acidic aqueous solutions.[1] This is the primary lever for purification.[1]

Impurity Profile

Common impurities from the synthesis (e.g., Dieckmann condensation of diesters) include:

  • Unreacted Starting Materials: 4-Methoxyaniline (Basic/Neutral) or acyclic diesters (Neutral).[1]

  • Inorganic Salts: Sodium alkoxides or halides.[1]

  • Decarboxylated Byproducts: If the synthesis involved a

    
    -keto ester intermediate.
    

Pre-Purification Analysis

Before initiating purification, assess the crude mixture using TLC or HPLC to confirm the presence of the target and estimate the impurity load.[1]

ParameterMethodExpected Observation
TLC Silica Gel (

:MeOH 95:5)
Product

.[1] Stains with

or UV active (254 nm).[1]
Solubility Test TubeSoluble in dilute NaOH (yellowish solution).[1] Insoluble in dilute HCl.[1]

Protocol A: Acid-Base Extraction (Primary Purification)

Objective: Isolate the target based on its acidity, removing neutral and basic impurities.[1] Scale: Protocol normalized for 10 g crude input.

Reagents
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Sodium Carbonate (

    
    ), 10% w/v aqueous solution
    
  • Hydrochloric Acid (HCl), 2N and 6N

  • Brine (Saturated NaCl)

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction residue (10 g) in EtOAc (100 mL) . If solids remain, filter them off (check solids by TLC; they are likely inorganic salts).[1]

  • Base Extraction (The Critical Step):

    • Transfer the organic phase to a separatory funnel.[1]

    • Extract with 10%

      
       (3 x 40 mL) .
      
    • Mechanism:[1][2] The target converts to its water-soluble enolate form.[1]

    • Validation: Check the pH of the aqueous layer; it must remain

      
      .[1]
      
  • Organic Wash (Impurity Removal):

    • Combine the alkaline aqueous extracts.[1]

    • Wash this aqueous phase with fresh EtOAc (30 mL) to remove entrained neutral impurities (unreacted diesters/anilines).

    • Discard the organic layers (contains impurities).[1] Keep the Aqueous Layer.

  • Acidification & Recovery:

    • Cool the aqueous layer to

      
       in an ice bath.
      
    • Slowly add 6N HCl dropwise with vigorous stirring until pH reaches

      
      .
      
    • Observation: The product will precipitate as a white/off-white solid or form a thick oil.[1]

  • Final Extraction:

    • Extract the acidified aqueous mixture with DCM (3 x 50 mL) .

    • Wash combined DCM extracts with Brine (50 mL) .

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Workflow Diagram (Protocol A)

ExtractionWorkflowStartCrude Reaction MixtureDissolveDissolve in EtOAcFilter insolublesStart->DissolveBaseExtractExtract with 10% Na2CO3 (x3)Dissolve->BaseExtractSepFunnelSeparationBaseExtract->SepFunnelOrgLayer1Organic Layer(Neutrals/Anilines)SepFunnel->OrgLayer1ImpuritiesAqLayer1Aqueous Layer (Basic)(Contains Target as Enolate)SepFunnel->AqLayer1ProductDiscardOrgDiscard Organic WashOrgLayer1->DiscardOrgWashWash Aq with fresh EtOAcAqLayer1->WashAcidifyAcidify Aq with HCl to pH 1-2(Target Precipitates)Wash->AcidifyExtractDCMExtract into DCMDry & ConcentrateAcidify->ExtractDCMFinalSolidSemi-Pure Solid(>90% Purity)ExtractDCM->FinalSolid

Figure 1: Acid-Base extraction logic utilizing the enol acidity of the piperidine-2,4-dione scaffold.

Protocol B: Recrystallization (Polishing)

Objective: Remove trace colored impurities and improve crystallinity.[1] Solvent System: Ethanol (EtOH) or EtOAc/Heptane.[1]

Methodology
  • Solvent Selection: 1-(4-Methoxyphenyl)piperidine-2,4-dione typically crystallizes well from hot Ethanol .[1]

  • Procedure:

    • Place the semi-pure solid in a flask equipped with a reflux condenser.

    • Add Ethanol (approx. 5-7 mL per gram of solid).[1]

    • Heat to reflux until dissolved.[1] If particulates remain, perform a hot filtration.[1]

    • Optional: If the solution is dark, add activated charcoal (5% w/w), reflux for 10 mins, and filter hot through Celite.

    • Remove from heat and allow to cool slowly to room temperature.

    • Chill in an ice bath (

      
      ) for 2 hours.
      
  • Collection:

    • Filter the crystals using a Buchner funnel.[1]

    • Wash with cold Ethanol (

      
      ).
      
    • Dry in a vacuum oven at

      
       overnight.
      

Quality Control & Analytical Validation

HPLC Method

The keto-enol tautomerism can cause peak tailing.[1] Use an acidic buffer.[1]

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus),

Mobile Phase A Water + 0.1% Formic Acid (or

)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 280 nm
NMR Interpretation[1]
  • Solvent:

    
     or 
    
    
    .[1]
  • Key Signals:

    • 
       ppm (s, 3H, 
      
      
      ).[1]
    • 
       ppm (Complex multiplet, Piperidine ring protons).[1]
      
    • 
       ppm (Aromatic AB system, 4H).[1]
      
    • Note: You may see broadened peaks or split signals due to the slow exchange between keto and enol forms on the NMR timescale.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery in Acid Extraction pH not high enough during extraction.[1]Ensure pH

using 1M NaOH if

is insufficient.[1]
Oiling out during Recrystallization Cooling too fast or solvent too polar.[1]Re-heat, add a drop of seed crystal, and cool very slowly. Try EtOAc/Heptane layering.[1]
Broad NMR Peaks Tautomerism.Run NMR at elevated temperature (

) or add a drop of

to exchange the enol proton.[1]

References

  • Dieckmann Cyclization Protocols

    • Bunton, C. A., et al. "Regioselective synthesis of substituted piperidine-2,4-diones."[1] UCL Discovery.[1]

  • General Piperidine-dione Properties

    • PubChem Compound Summary for Piperidine-2,4-dione.[1]

  • Recrystallization of Piperidine Derivatives

    • Arulraj, R., et al. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives."[1][3] Chemical Review and Letters, 2021.[1]

  • HPLC Analysis of Piperidine Derivatives

    • BenchChem Application Notes.[1][4] "HPLC-UV Analysis of Piperidine-Containing Compounds."

Application Notes and Protocols: Cell-Based Assays for Evaluating the Anticancer Effects of 1-(4-Methoxyphenyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine and piperidine-2,4-dione scaffolds are recognized as privileged structures in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2] These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making them promising candidates for novel therapeutic agents.[1][3] This document provides a comprehensive guide to a panel of cell-based assays for characterizing the anticancer properties of a novel derivative, 1-(4-Methoxyphenyl)piperidine-2,4-dione.

These protocols are designed to be robust and provide a multi-faceted understanding of the compound's biological activity, from initial cytotoxicity screening to more detailed mechanistic studies of apoptosis and cell cycle perturbation. The following assays are detailed:

  • Cell Viability Assay (MTT): To determine the cytotoxic and anti-proliferative effects.

  • Apoptosis Detection (Annexin V & Propidium Iodide Staining): To quantify the induction of programmed cell death.

  • Caspase-3/7 Activity Assay: To confirm the activation of key executioner caspases in the apoptotic pathway.

  • Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry): To investigate the compound's impact on cell cycle progression.

Experimental Workflow Overview

The following diagram illustrates the general workflow for evaluating the anticancer effects of 1-(4-Methoxyphenyl)piperidine-2,4-dione.

Anticancer Assay Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Compound Preparation Compound Preparation Cell Culture Cell Culture Compound Preparation->Cell Culture Treatment MTT Assay MTT Assay Cell Culture->MTT Assay Determine Viability IC50 Determination IC50 Determination MTT Assay->IC50 Determination Data Analysis Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) IC50 Determination->Apoptosis Assay (Annexin V/PI) Select Concentrations Caspase-3/7 Assay Caspase-3/7 Assay IC50 Determination->Caspase-3/7 Assay Select Concentrations Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Select Concentrations

Caption: General workflow for the evaluation of a novel anticancer compound.

I. Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5]

Protocol: MTT Assay

Materials:

  • 1-(4-Methoxyphenyl)piperidine-2,4-dione

  • Cancer cell line of interest (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1-(4-Methoxyphenyl)piperidine-2,4-dione in DMSO.

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-200 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Table 1: Example Data for IC50 Determination of 1-(4-Methoxyphenyl)piperidine-2,4-dione in PC-3 cells after 48h treatment.

Concentration (µM)Mean Absorbance (570 nm)% Viability
0 (Control)1.25100
11.1088
50.8568
100.6048
250.3024
500.1512

II. Apoptosis Detection by Annexin V and Propidium Iodide Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.

Protocol: Annexin V/PI Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 1-(4-Methoxyphenyl)piperidine-2,4-dione

  • Cancer cell line

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with 1-(4-Methoxyphenyl)piperidine-2,4-dione at concentrations around the determined IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Washing:

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[8]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Data Interpretation

The results of the flow cytometry analysis will distinguish four cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative[8]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[8]

  • Necrotic cells: Annexin V-negative and PI-positive

Apoptosis Quadrant Plot x_axis Annexin V-FITC --> y_axis Propidium Iodide --> origin origin->x_axis origin->y_axis Q1 Q1: Necrotic (Annexin V- / PI+) Q2 Q2: Late Apoptotic/Necrotic (Annexin V+ / PI+) Q3 Q3: Viable (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-) 2.5,0 2.5,0 2.5,3 2.5,3 2.5,0->2.5,3 0,1.5 0,1.5 5,1.5 5,1.5 0,1.5->5,1.5

Caption: Representative quadrant plot for apoptosis analysis by flow cytometry.

III. Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 and -7 are key executioner caspases that, once activated, cleave a broad range of cellular substrates, leading to the morphological and biochemical changes associated with apoptosis.[11] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these caspases.[12][13]

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • 1-(4-Methoxyphenyl)piperidine-2,4-dione

  • Cancer cell line

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours.

    • Treat cells with the compound at various concentrations for the desired time period (e.g., 6, 12, 24 hours).

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Allow the plate and reagent to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[12]

  • Incubation and Luminescence Measurement:

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 1-3 hours.

    • Measure the luminescence using a luminometer.

Data Analysis and Interpretation

The luminescent signal is proportional to the amount of caspase-3/7 activity.[14] An increase in luminescence in treated cells compared to control cells indicates the induction of apoptosis.

Table 2: Example Data for Caspase-3/7 Activity in MCF-7 cells treated with 1-(4-Methoxyphenyl)piperidine-2,4-dione for 12h.

Concentration (µM)Relative Luminescence Units (RLU)Fold Change vs. Control
0 (Control)15,0001.0
545,0003.0
1090,0006.0
25150,00010.0

IV. Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[15] Flow cytometry with propidium iodide (PI) staining is a widely used method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16]

Protocol: Cell Cycle Analysis

Materials:

  • 1-(4-Methoxyphenyl)piperidine-2,4-dione

  • Cancer cell line

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • PI/RNase staining buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[17]

    • Incubate at -20°C for at least 2 hours (can be stored for several weeks).[17]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI/RNase staining buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry. At least 10,000 events should be acquired for each sample.

Data Interpretation

The DNA content of the cells is measured, and a histogram is generated. The different phases of the cell cycle are identified by their DNA content:

  • G0/G1 phase: 2n DNA content

  • S phase: Between 2n and 4n DNA content

  • G2/M phase: 4n DNA content

An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.

Cell Cycle Analysis x_axis DNA Content (PI Fluorescence) --> y_axis Cell Count --> origin origin->x_axis origin->y_axis G1 G0/G1 S S G2M G2/M 0,0.1 0,0.1 1,0.1 1,0.1 1.5,2.5 1.5,2.5 0,0.1->1.5,2.5 2,0.1 2,0.1 2.5,1.0 2.5,1.0 1.5,2.5->2.5,1.0 3.5,0.1 3.5,0.1 4.5,2.0 4.5,2.0 2.5,1.0->4.5,2.0 5,0.1 5,0.1 5.5,0.1 5.5,0.1 4.5,2.0->5.5,0.1

Caption: Idealized histogram of cell cycle analysis by flow cytometry.

Conclusion

The suite of assays described in these application notes provides a robust framework for the initial characterization of the anticancer properties of 1-(4-Methoxyphenyl)piperidine-2,4-dione. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as a therapeutic agent and guide further preclinical development.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • Darzynkiewicz, Z., Juan, G., & Li, X. (2011). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, Chapter 7, Unit 7.5. [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50631. [Link]

  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • ecancer. (2020, May 22). Cell-culture based test systems for anticancer drug screening. Retrieved from [Link]

  • EPO Berlin Buch GmbH. (n.d.). Cell based in vitro assays & molecular analyses. Retrieved from [Link]

  • Sartorius. (2023, August 24). Live Cell-Based Drug Screening Helps Bring Personalized Medicine to Cancer Patients. Retrieved from [Link]

  • Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • JoVE. (2014, April 16). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Retrieved from [Link]

  • Fu, D. J., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1256-1265. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Rather, R. A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 848243. [Link]

  • ResearchGate. (2025, August 6). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Retrieved from [https://www.researchgate.net/publication/343486589_Synthesis_And_Anticancer_Screening_Of_Novel_SpiroChroman-24'-_Piperidin]-4-One_Derivatives_With_Apoptosis-Inducing_Activity]([Link])

  • Christodoulou, M. S., et al. (2015). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Molecular medicine reports, 12(4), 5589-5595. [Link]

  • Al-Ghorbani, M., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101861. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Molecules, 27(19), 6523. [Link]

  • Sabancılar, İ., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 1(1), 1-6. [Link]

  • PubChem. (n.d.). 1-(4-Methoxybenzyl)piperidine-2,4-dione. Retrieved from [Link]

  • ResearchGate. (2017, June 8). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. Retrieved from [Link]

  • Jayanthi, V., et al. (2023). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Scientific Reports, 13(1), 21396. [Link]

  • Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]

  • Singh, P., et al. (2020). New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. Journal of Cellular and Molecular Medicine, 24(16), 9037-9051. [Link]

  • Thangavel, S., et al. (2021). Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells. Molecules, 26(14), 4192. [Link]

  • Wieczorek, A., et al. (2018). Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. Chemistry & biodiversity, 15(6), e1800067. [Link]

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Troubleshooting & Optimization

Overcoming solubility issues of 1-(4-Methoxyphenyl)piperidine-2,4-dione in assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-(4-Methoxyphenyl)piperidine-2,4-dione. This molecule, a member of the N-aryl piperidine-2,4-dione class, holds significant interest for researchers in drug discovery.[1][2] However, its physicochemical properties, particularly its high lipophilicity (Predicted XlogP ≈ 0.9) and planar structure, often lead to poor aqueous solubility, creating significant hurdles in assay development.[3][4] Precipitation of the compound in aqueous assay buffers can lead to inaccurate and irreproducible results, making it critical to address this challenge systematically.

This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome solubility issues and ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: My compound is precipitating as soon as I add it to my aqueous assay buffer. What's happening?

A1: This is a classic sign of a compound exceeding its thermodynamic solubility in the final assay medium. Your compound is likely dissolved at a high concentration in a strong organic solvent like DMSO (a state of kinetic solubility ), but when this stock is diluted into the aqueous buffer, the solvent environment changes drastically. The compound, being poorly water-soluble, can no longer stay in solution and crashes out. This is driven by the unfavorable energetics of interacting with water compared to staying in a crystalline lattice form.[3][5]

The key is to ensure the final concentration in your assay does not exceed the compound's maximum solubility in the final assay buffer, including all its components (salts, serum, etc.) and the small percentage of co-solvent carried over.

Q2: I use DMSO to dissolve my compound. How much is too much for my cells?

A2: This is a critical question, as DMSO is not inert. While it's an excellent solvent for many non-polar compounds, it can exert significant biological effects.[6]

  • General Guideline: For most cell lines, it is advisable to keep the final concentration of DMSO at or below 0.5% (v/v) .[7] Many sensitive cell lines may require even lower concentrations, such as 0.1% .[6]

  • Mechanism of Toxicity: At concentrations above 1%, DMSO can increase cell membrane permeability, induce cell cycle arrest, trigger differentiation, and cause cell death.[6][7][8] It has also been shown to damage mitochondrial integrity in astrocytes even at 1%.[9]

  • Assay Interference: Beyond direct cytotoxicity, DMSO can interfere with assay signals or even cause protein unfolding, affecting target engagement studies.[8]

Recommendation: Always run a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay readout. (See Protocol 1 ).

Q3: What is the best practice for preparing stock and working solutions to avoid precipitation?

A3: A careful and systematic dilution process is essential. "Crashing" the compound from a high-concentration stock directly into an aqueous buffer is a common mistake.

Best Practice Workflow:

  • High-Concentration Stock: Prepare a primary stock solution in 100% DMSO (e.g., 10-50 mM). Ensure it is fully dissolved, using gentle warming or sonication if necessary.

  • Intermediate Dilution: Create an intermediate dilution in 100% DMSO. This step makes subsequent dilutions more accurate.

  • Serial Dilution in Media: Perform serial dilutions in your final assay medium. Crucially, vortex or mix vigorously immediately after each addition to ensure rapid dispersion, which can help maintain kinetic solubility and prevent localized high concentrations that promote precipitation.[10]

The diagram below illustrates a robust workflow for preparing working solutions.

G cluster_0 Preparation Phase cluster_1 Assay Dilution Phase stock Step 1: Primary Stock Dissolve 1-(4-Methoxyphenyl)piperidine-2,4-dione in 100% DMSO e.g., 20 mM intermediate Step 2: Intermediate Stock Dilute primary stock in 100% DMSO e.g., 2 mM stock:f2->intermediate:f0 1:10 Dilution (in 100% DMSO) working Step 3: Working Solutions Serially dilute intermediate stock directly into final assay buffer/media Vortex immediately after each addition intermediate:f2->working:f0 Dilute into Media assay assay working:f2->assay:f0 Transfer to Plate

Caption: Workflow for preparing compound solutions to minimize precipitation.

Q4: Are there effective alternatives or supplements to DMSO for improving solubility?

A4: Yes. When DMSO alone is insufficient or its concentration is a concern, several other strategies can be employed.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from water and dramatically increasing its apparent solubility.[12][13][14] Substituted β-cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used due to their high water solubility and low toxicity.[15]

  • Co-solvents: Solvents like ethanol, propylene glycol, or PEG 400 can be used in combination with DMSO or as alternatives, though their compatibility with the specific assay must be validated.[16]

  • pH Modification: If the compound has ionizable groups, adjusting the pH of the buffer can increase solubility. However, 1-(4-Methoxyphenyl)piperidine-2,4-dione does not have readily ionizable functional groups, so this strategy is unlikely to be effective.[17]

  • Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) below their critical micelle concentration can sometimes help, but this is generally reserved for biochemical (cell-free) assays, as they are toxic to cells.[10]

Troubleshooting Guides & Protocols

This section provides actionable protocols for systematically addressing solubility issues.

Decision-Making Flowchart for Solubility Enhancement

Before starting, use this flowchart to guide your strategy.

G start Compound Precipitates in Assay Medium check_dmso Is final DMSO concentration >0.5%? start->check_dmso reduce_dmso Action: Reduce final DMSO concentration to ≤0.5% check_dmso->reduce_dmso Yes is_cell_based Is it a cell-based assay? check_dmso->is_cell_based No retest1 Does it still precipitate? reduce_dmso->retest1 retest1->is_cell_based Yes success Success: Proceed with Assay retest1->success No use_cyclodextrin Strategy: Use Cyclodextrins (e.g., HP-β-CD) (See Protocol 2) is_cell_based->use_cyclodextrin Yes use_surfactant Strategy: Use a non-ionic surfactant (e.g., 0.01% Tween-20) is_cell_based->use_surfactant No (Biochemical) use_cyclodextrin->success Soluble failure Problem Persists: Consider formulation change (e.g., solid dispersion) use_cyclodextrin->failure Still Precipitates use_surfactant->success Soluble use_surfactant->failure Still Precipitates

Sources

Troubleshooting 1-(4-Methoxyphenyl)piperidine-2,4-dione purification by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for advanced technical support, this guide serves as a dedicated resource for researchers, scientists, and drug development professionals tackling the chromatographic purification of 1-(4-Methoxyphenyl)piperidine-2,4-dione. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot effectively and achieve high-purity compounds.

Introduction: The Challenge of Purifying 1-(4-Methoxyphenyl)piperidine-2,4-dione

1-(4-Methoxyphenyl)piperidine-2,4-dione (MW: 219.23 g/mol , Formula: C₁₂H₁₃NO₃) is a heterocyclic compound featuring a polar dione system and a moderately polar methoxyphenyl group.[1] Its purification via normal-phase silica gel chromatography is common but can be fraught with challenges. The molecule's characteristics—notably the presence of two carbonyl groups and a tertiary amine within a heterocyclic ring—can lead to issues like peak tailing, poor resolution, or even on-column degradation.

The synthesis, often a variation of a Dieckmann cyclization, can introduce impurities such as unreacted starting materials or byproducts from side reactions.[2][3] This guide provides a structured, question-and-answer framework to address the most common issues encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for Thin-Layer Chromatography (TLC) analysis of this compound?

A good starting point is a binary mixture of a non-polar and a polar solvent. Begin with systems like Hexane/Ethyl Acetate (e.g., 1:1) and Dichloromethane/Methanol (e.g., 95:5). These systems allow you to gauge the compound's polarity. Your goal is to find a solvent ratio that moves the target compound to a Retention Factor (Rf) of approximately 0.2-0.4, which is ideal for subsequent column chromatography.[4][5]

Q2: My spots on the TLC plate are streaking or "tailing." What's causing this and how do I fix it?

Tailing is a classic sign of strong, undesirable interactions between your compound and the stationary phase.[6] Standard silica gel is acidic due to the presence of silanol (Si-OH) groups. While the nitrogen in 1-(4-Methoxyphenyl)piperidine-2,4-dione is part of an imide-like system and not strongly basic, it can still interact with these acidic sites, causing poor spot shape.[7]

Solution: Add a basic modifier to your mobile phase. A small amount of triethylamine (TEA), typically 0.1-1% (v/v), will neutralize the acidic sites on the silica, leading to sharper, more symmetrical spots.[7][8]

Q3: How should I visualize the spots on my TLC plate?

The methoxyphenyl group contains a chromophore that allows for easy visualization.

  • UV Light (254 nm): This should be your first method. The aromatic ring will absorb UV light, appearing as a dark spot on the fluorescent green background of the TLC plate.

  • Staining: If spots are faint or you suspect UV-inactive impurities, use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many functional groups.[9] Phosphomolybdic acid (PMA) is also effective for a wide range of organic compounds.[9]

Q4: What does the Rf value tell me and why is it important?

The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is a measure of a compound's affinity for the stationary phase in a given mobile phase.

  • High Rf (>0.8): The compound has low affinity for the silica and travels quickly. The mobile phase is too polar.[5]

  • Low Rf (<0.2): The compound has high affinity for the silica and moves slowly. The mobile phase is not polar enough.[5]

The Rf value from TLC is crucial for predicting the elution behavior on a column. A compound with an Rf of 0.3 on a TLC plate will require approximately 3-4 column volumes (CVs) of that same solvent system to elute from a flash column.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a problem-cause-solution format.

Problem 1: Poor Separation of Target Compound and Impurities

You see overlapping spots on your TLC plate or your collected column fractions are consistently mixed.

Potential Cause Scientific Explanation Recommended Solution
Inappropriate Solvent System The chosen mobile phase does not have the right polarity or selectivity to differentiate between your product and impurities. All components are moving at similar rates.Optimize the Mobile Phase: 1. Adjust Polarity: If spots are clustered at a low Rf, gradually increase the proportion of the polar solvent. If clustered at a high Rf, decrease it. 2. Change Selectivity: If adjusting polarity fails, switch to a different solvent system. For example, if Hexane/Ethyl Acetate isn't working, try a system with different intermolecular interactions, like Dichloromethane/Methanol or Toluene/Acetone.[8]
Column Overloading Too much crude material has been loaded onto the column. The stationary phase becomes saturated, and there are not enough interaction sites for a proper equilibrium to be established, leading to broad bands that overlap.Reduce Sample Load: A general rule is to load an amount of crude material that is 1-5% of the total mass of the silica gel used.[8] For difficult separations, aim for 1% or less. If you need to purify a large amount, use a wider column.
Poor Column Packing The silica bed is not uniform, containing cracks or channels. The solvent and sample will follow the path of least resistance through these channels, bypassing the bulk of the stationary phase and resulting in no separation.Use the Slurry Method: Pack the column by preparing a slurry of silica gel in your initial, least polar eluent. Pour this slurry into the column and use gentle pressure or tapping to create a homogenous, stable bed. A layer of sand on top can help prevent disruption when adding solvent.[7]
Problem 2: The Target Compound is Not Eluting from the Column

You've run many column volumes of solvent, but TLC analysis of the fractions shows no sign of your product.

Potential Cause Scientific Explanation Recommended Solution
Insufficient Eluent Polarity The mobile phase is too non-polar to overcome the strong interactions (e.g., hydrogen bonding with the carbonyls) between your polar compound and the polar silica gel.Increase Polarity Drastically: Switch to a much more polar solvent system. A gradient elution, where you gradually increase the percentage of the polar solvent (e.g., from 0% to 20% Methanol in Dichloromethane), is highly effective for eluting polar compounds.[8]
On-Column Decomposition or Irreversible Adsorption The compound is unstable on the acidic silica gel and is degrading, or it is binding so strongly to the silanol groups that it cannot be displaced by the mobile phase.1. Test for Stability: Before running a large column, spot your crude material on a silica TLC plate. Let it sit in the open air for an hour, then develop the plate. If a new spot appears or the original spot diminishes, it indicates instability.[4] 2. Change the Stationary Phase: Switch to a less acidic or basic stationary phase. Neutral or basic alumina is an excellent alternative for compounds that are sensitive to acidic silica.[7][8] Reversed-phase (C18) chromatography is another powerful option.

Visual Workflows & Diagrams

A clear visual guide can simplify complex decision-making processes in the lab.

TLC_Troubleshooting start Run Initial TLC (e.g., 1:1 Hex/EtOAc) rf_check Analyze Rf Value start->rf_check rf_high Rf > 0.8 rf_check->rf_high Too High rf_low Rf < 0.2 rf_check->rf_low Too Low rf_good 0.2 < Rf < 0.4 rf_check->rf_good Good streaking_check Is there streaking? add_tea Add 0.5% TEA to Mobile Phase streaking_check->add_tea Yes proceed Proceed to Column Chromatography streaking_check->proceed No decrease_polarity Decrease Polarity (e.g., 3:1 Hex/EtOAc) rf_high->decrease_polarity increase_polarity Increase Polarity (e.g., 1:3 Hex/EtOAc) rf_low->increase_polarity rf_good->streaking_check decrease_polarity->rf_check increase_polarity->rf_check add_tea->proceed

Caption: TLC optimization workflow for 1-(4-Methoxyphenyl)piperidine-2,4-dione.

Column_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Optimization (Find eluent for Rf ≈ 0.3) slurry 2. Prepare Silica Slurry in least polar eluent tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Crude Sample (dissolved in min. solvent) pack->load elute 5. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Remove Solvent (Rotary Evaporation) combine->evaporate pure_cmpd Pure Compound evaporate->pure_cmpd

Caption: Step-by-step workflow for flash column chromatography purification.

Experimental Protocols

Protocol 1: TLC Analysis
  • Plate Activation: If plates have been exposed to humid air, heat them in an oven at 120°C for 20-30 minutes to remove adsorbed water, which can affect reproducibility.[5]

  • Sample Preparation: Dissolve a small amount (1-2 mg) of your crude product in a few drops of a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot a small amount of the dissolved sample onto the baseline of the TLC plate (about 1 cm from the bottom). Keep the spot size as small as possible (1-2 mm diameter) to ensure good resolution.[5]

  • Development: Place the plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.

  • Visualization: Once the solvent front has traveled to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely, then visualize the spots under a UV lamp. Circle the spots with a pencil.

  • Analysis: Calculate the Rf value for each spot. If tailing is observed, repeat the process with a mobile phase containing 0.5-1% triethylamine.

Protocol 2: Flash Column Chromatography
  • Column Preparation: Select a column of appropriate size. As a rule of thumb, use about 50-100 g of silica gel for every 1 g of crude material. Secure the column vertically. Add a small plug of cotton or glass wool and a thin layer of sand to the bottom.

  • Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture determined from your TLC analysis. Pour the slurry into the column. Use gentle air pressure to pack the bed evenly and drain the excess solvent until it is level with the top of the silica bed. Add another thin layer of sand on top of the silica.

  • Sample Loading: Dissolve your crude product in the minimum amount of a polar solvent (like dichloromethane). To this solution, add a small amount of silica gel to form a dry, free-flowing powder after evaporation. Carefully add this dry-loaded sample to the top of the column.

  • Elution: Carefully add your mobile phase to the column. Begin eluting with gentle air pressure. Start with the low-polarity solvent system identified during TLC analysis. If a gradient elution is needed, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluate in a series of labeled test tubes or vials.

  • Analysis: Spot every few fractions on a TLC plate to track the elution of your compound.

  • Isolation: Combine the fractions that contain only your pure product and remove the solvent using a rotary evaporator to yield the purified 1-(4-Methoxyphenyl)piperidine-2,4-dione.

References
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]

  • Liquid Chromatography Problem Solving and Troubleshooting. LCGC. Available at: [Link]

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  • Thin Layer Chromatography. University of California, Los Angeles, Department of Chemistry and Biochemistry. Available at: [Link]

  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. National Center for Biotechnology Information (PMC). Available at: [Link]

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  • Synthesis of polyhydroxylated piperidines and evaluation as glycosidase inhibitors. ResearchGate. Available at: [Link]

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  • WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents.
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  • The hydrolysis of piperazine-2,5-dione. PubMed. Available at: [Link]

  • Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. ResearchGate. Available at: [Link]

  • Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. ResearchGate. Available at: [Link]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. Available at: [Link]

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  • 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione. National Center for Biotechnology Information (PMC). Available at: [Link]

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  • 4-Amino-1-[2-(4-methoxyphenyl)ethyl]piperidine. Chem-Impex. Available at: [Link]

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Technical Support Center: Interpreting Complex NMR Spectra of 1-(4-Methoxyphenyl)piperidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated resource for researchers, scientists, and drug development professionals working with 1-(4-methoxyphenyl)piperidine-2,4-dione derivatives. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the Nuclear Magnetic Resonance (NMR) analysis of these complex heterocyclic systems.

Frequently Asked Questions (FAQs)

Q1: Why do the ¹H NMR spectra of my 1-(4-methoxyphenyl)piperidine-2,4-dione derivatives show such complex and overlapping signals in the 2.5-4.5 ppm and 6.8-7.5 ppm regions?

A1: The complexity arises from the inherent structural features of these molecules. The piperidine-2,4-dione ring protons, specifically the methylene protons at the C-3, C-5, and C-6 positions, often have very similar chemical environments, leading to closely spaced or overlapping multiplets, typically in the 2.5-4.5 ppm range.[1][2] Furthermore, the protons on the 4-methoxyphenyl ring typically resonate in a narrow chemical shift range (approximately 6.8-7.5 ppm), resulting in complex splitting patterns that can be difficult to resolve.[1] The presence of substituents on the piperidine ring can further increase this complexity.

Q2: I'm observing significantly broadened peaks in my ¹H NMR spectrum. What are the likely causes and how can I resolve them?

A2: Broad signals in the NMR spectra of these derivatives can stem from several factors:

  • Conformational Exchange: The piperidine ring can undergo a chair-chair interconversion.[1][3] If the rate of this exchange is on the NMR timescale at the temperature of your experiment, it can lead to significant peak broadening.[1]

  • Nitrogen Quadrupolar Broadening: The ¹⁴N nucleus possesses a quadrupole moment that can cause broadening of adjacent proton signals, particularly those on the carbons alpha to the nitrogen (C-6 protons).[1]

  • Sample Concentration and Purity: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in broader lines.[4][5] The presence of paramagnetic impurities, even in trace amounts, can also cause significant line broadening.

  • Poor Shimming: An inhomogeneous magnetic field across the sample volume is a common cause of broad and distorted peaks.[4][6]

To address these issues, consider the troubleshooting steps outlined in the guide below.

Troubleshooting Guides

Problem 1: Overlapping Signals in the Piperidine and Aromatic Regions

The primary challenge in interpreting the NMR spectra of these compounds is often the resolution of overlapping proton signals.[7]

  • Piperidine Ring (2.5-4.5 ppm): The axial and equatorial protons on the same carbon atom can have very similar chemical shifts, leading to complex, overlapping multiplets.[1] The presence of the carbonyl groups at C-2 and C-4 influences the electronic environment of adjacent protons, further complicating the spectrum.

  • Aromatic Region (6.8-7.5 ppm): The protons on the 4-methoxyphenyl group, being part of a substituted benzene ring, often exhibit second-order coupling effects, where the chemical shift difference between coupled protons is comparable to their coupling constant. This results in complex, non-first-order splitting patterns that are difficult to interpret directly.

Method 1: Utilizing Different Deuterated Solvents

The chemical shift of a proton is highly sensitive to its solvent environment.[8] Changing the solvent can induce differential shifts in proton resonances, potentially resolving overlapping signals.[1][4] Aromatic solvents like benzene-d₆ are particularly known for causing Aromatic Solvent-Induced Shifts (ASIS), which can be very effective.[1]

Experimental Protocol: Solvent Study

  • Sample Preparation: Prepare separate, equally concentrated solutions of your compound in a variety of deuterated solvents (e.g., CDCl₃, Benzene-d₆, DMSO-d₆, and Acetonitrile-d₃).[1]

  • NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.).

  • Data Analysis: Carefully compare the spectra to identify any resolution of overlapping signals. Note the changes in chemical shifts for each proton.

Table 1: Typical ¹H Chemical Shift Ranges in Common NMR Solvents

SolventDielectric ConstantHOD/H₂O Peak (ppm)
CDCl₃4.8~1.56
Benzene-d₆2.3~0.40
DMSO-d₆47.2~3.33
Acetonitrile-d₃37.5~2.13
Methanol-d₄32.6~4.87

Data compiled from multiple sources.[9][10]

Method 2: 2D NMR Spectroscopy

Two-dimensional (2D) NMR techniques are powerful tools for resolving overlapping signals by spreading the information into a second dimension.[7][11]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[12] This is invaluable for tracing out the spin systems within the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to their attached carbons.[7] This can resolve overlapping proton signals if the attached carbons have different chemical shifts.[13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away.[14] This is crucial for piecing together the molecular skeleton and assigning quaternary carbons.

Workflow for 2D NMR Analysis

G cluster_1D 1D NMR cluster_2D 2D NMR for Connectivity cluster_Stereochem Stereochemistry H1_NMR ¹H NMR (Initial Analysis) COSY COSY (¹H-¹H Coupling) H1_NMR->COSY Identify Spin Systems HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Environment) C13_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range) COSY->HMBC NOESY NOESY/ROESY (Through-Space Proximity) COSY->NOESY HSQC->HMBC Assign Direct Bonds Structure Final Structure Elucidation HMBC->Structure Assemble Fragments NOESY->Structure Determine Stereochemistry

Caption: Workflow for structure elucidation using 2D NMR.

Problem 2: Broad Signals Due to Conformational Dynamics

The piperidine-2,4-dione ring is not planar and typically adopts a chair or twist-boat conformation.[15][16] These conformers can interconvert at a rate that is comparable to the NMR timescale, leading to exchange broadening of the signals for the ring protons.[1] The energy barrier for this interconversion can be influenced by substituents and solvent.

Method: Variable Temperature (VT) NMR

VT NMR is a powerful technique for studying dynamic processes like conformational exchange.[1] By acquiring spectra at different temperatures, you can often either "freeze out" a specific conformation at low temperatures (slow exchange regime) or accelerate the exchange to the point where an averaged, sharp spectrum is observed at high temperatures (fast exchange regime).[1][17]

Experimental Protocol: Variable Temperature NMR

  • Solvent Selection: Choose a deuterated solvent with a wide liquid range suitable for your desired temperature study (e.g., Toluene-d₈ for low temperatures or DMSO-d₆ for high temperatures).[1]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Variation: Gradually decrease or increase the temperature in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[1]

  • Data Analysis: Analyze the series of spectra to observe changes in chemical shifts, coupling constants, and peak shapes. Look for the coalescence temperature, where two exchanging signals merge into a single broad peak, and for temperatures where sharp, well-resolved signals are obtained.

Table 2: Hypothetical VT-NMR Data for Exchanging Protons

Temperature (K)Proton A (ppm)Proton B (ppm)Appearance
3503.183.18Sharper singlet (Fast Exchange)
2983.153.15Broad singlet (Intermediate Exchange)
2503.103.20Two distinct signals (Slow Exchange)

This table illustrates a hypothetical example of how chemical shifts might change with temperature, leading to the resolution of two exchanging signals.[1]

Problem 3: Determining Stereochemistry and Through-Space Interactions

For derivatives with stereocenters, determining the relative stereochemistry is crucial. Standard connectivity experiments (COSY, HSQC, HMBC) do not provide this information.

The spatial orientation of substituents (axial vs. equatorial) on the piperidine ring significantly affects the chemical shifts and coupling constants of the ring protons. Furthermore, the 4-methoxyphenyl group can adopt different rotational conformations, leading to through-space effects on nearby protons.

Method: Nuclear Overhauser Effect (NOE) Spectroscopy

NOE-based experiments, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), detect protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[12][18] This is the definitive method for determining relative stereochemistry and conformational preferences in solution.[19][20]

  • NOESY: Ideal for small to medium-sized molecules.

  • ROESY: Often preferred for molecules in the intermediate size range where the NOE effect can be close to zero.

Logical Flow for Stereochemistry Determination

G Start Ambiguous Stereochemistry (e.g., Axial vs. Equatorial) Run_NOESY Acquire NOESY/ROESY Spectrum Start->Run_NOESY Analyze_Crosspeaks Identify Off-Diagonal Cross-Peaks Run_NOESY->Analyze_Crosspeaks Correlate Correlate Cross-Peaks to Through-Space Proximities Analyze_Crosspeaks->Correlate e.g., H_axial to H_axial Model Build 3D Model Consistent with NOE Correlations Correlate->Model Confirm Confirmed Relative Stereochemistry Model->Confirm

Caption: Logic for using NOESY/ROESY to assign stereochemistry.

Interpreting Magnetic Anisotropy Effects

The aromatic 4-methoxyphenyl ring generates a local magnetic field (anisotropic effect) that can either shield (decrease chemical shift) or deshield (increase chemical shift) nearby protons, depending on their spatial location relative to the ring.[21][22][23] Protons located above or below the face of the aromatic ring will be shielded, while those in the plane of the ring will be deshielded.[23] Observing an unusually upfield or downfield chemical shift for a piperidine ring proton can be a strong indicator of a specific conformation, which can be confirmed with NOESY.

Best Practices for Sample Preparation

To obtain high-quality, high-resolution NMR spectra, proper sample preparation is critical.[24]

  • Solute Amount: For a standard ¹H NMR spectrum, use approximately 5-10 mg of your compound. For ¹³C and 2D NMR experiments, a more concentrated sample of 20-50 mg is often beneficial.[5]

  • Solvent Volume: Use approximately 0.5-0.6 mL of deuterated solvent to ensure the sample height is sufficient to cover the NMR probe's receiver coils.[5][25]

  • Solubility and Filtration: Ensure your compound is fully dissolved. Any suspended particulate matter will severely degrade spectral resolution.[4][24] Filter the sample through a small plug of cotton wool or a syringe filter into the NMR tube to remove any dust or undissolved material.[24]

  • Avoid Paramagnetic Contamination: Ensure all glassware is scrupulously clean and free of any metal residues, which can be paramagnetic and cause severe line broadening.

References

  • Technical Support Center: NMR Analysis of Anilino-piperidines - Benchchem. (URL: )
  • Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction - PMC. (URL: [Link])

  • Sample Preparation - University of Wisconsin-Madison. (URL: [Link])

  • Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6- Tetramethylpiperidinyl-Masked 1,2 - ACS Publications. (URL: [Link])

  • Troubleshooting: ¹H NMR Spectroscopy - University of Rochester. (URL: [Link])

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  • Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra - ResearchGate. (URL: [Link])

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  • Types of 2D NMR - University of California, Davis. (URL: [Link])

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  • Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides - The Royal Society of Chemistry. (URL: [Link])

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects - ResearchGate. (URL: [Link])

  • H-C multiple-bond correlations: HMBC 1H 13C - University of Wisconsin-Madison. (URL: [Link])

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  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC. (URL: [Link])

  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations - UCL Discovery. (URL: [Link])

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (URL: [Link])

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Validation & Comparative

A Comparative Guide to the Structural Confirmation of 1-(4-Methoxyphenyl)piperidine-2,4-dione via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of both efficacy and safety. The compound 1-(4-Methoxyphenyl)piperidine-2,4-dione, with a molecular formula of C₁₂H₁₃NO₃ and a monoisotopic mass of 219.09 g/mol , presents a scaffold of interest. However, its synthesis can potentially yield structurally similar isomers, such as 1-(4-methoxybenzyl)piperidine-2,4-dione. Distinguishing between these is critical, as even minor structural variations can lead to vastly different pharmacological and toxicological profiles.

This guide provides a detailed, comparative framework for the structural confirmation of 1-(4-Methoxyphenyl)piperidine-2,4-dione using tandem mass spectrometry (MS/MS). We will delve into the predicted fragmentation pathways, contrasting them with a plausible isomer to demonstrate how mass spectrometry can serve as a definitive tool for structural elucidation.

Methodology: A Self-Validating Approach to Structural Analysis

The choice of analytical technique is paramount for generating data that is both reliable and readily interpretable. Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is selected for its soft ionization properties, which minimize premature fragmentation in the source and allow for the isolation of the protonated molecular ion, [M+H]⁺, for subsequent collision-induced dissociation (CID). This controlled fragmentation provides a reproducible "fingerprint" of the molecule's structure.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS) of Piperidine-2,4-dione Analogs
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in a 50:50 mixture of acetonitrile and water.

    • Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent system.

  • Instrumentation:

    • A tandem mass spectrometer, such as a triple quadrupole or Q-TOF, equipped with an electrospray ionization (ESI) source is recommended.[1]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Positive ESI. The basic nitrogen atom in the piperidine ring readily accepts a proton.[1]

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • MS Scan (Full Scan):

    • Acquire a full scan mass spectrum from m/z 50 to 500 to identify the protonated molecular ion, [M+H]⁺. For 1-(4-Methoxyphenyl)piperidine-2,4-dione, this is expected at m/z 220.1.

  • MS/MS Scan (Product Ion Scan):

    • Select the [M+H]⁺ ion (m/z 220.1) as the precursor ion for fragmentation.

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and generate a comprehensive product ion spectrum. This allows for the observation of both low-energy and high-energy fragments.

Predicted Fragmentation Pathways: A Tale of Two Isomers

The core of this analysis lies in predicting how the two isomers will behave under collision-induced dissociation. The fragmentation patterns are dictated by the underlying chemical structures, specifically the stability of the resulting fragment ions.

Predicted Fragmentation of 1-(4-Methoxyphenyl)piperidine-2,4-dione

The structure of 1-(4-Methoxyphenyl)piperidine-2,4-dione is characterized by an N-aryl amide linkage and a cyclic dione system. The fragmentation is expected to be dominated by cleavages within the piperidine-2,4-dione ring and of the methoxy group on the aromatic ring.

A key fragmentation pathway for amides is the cleavage of the N-CO bond.[2][3] In this case, cleavage of the bond between the nitrogen and the C2-carbonyl group of the piperidine ring is anticipated. Additionally, fragmentation of the anisole moiety is a well-documented process.[4][5]

dot

cluster_main 1-(4-Methoxyphenyl)piperidine-2,4-dione cluster_frags Key Fragments mol [M+H]⁺ m/z 220.1 frag1 m/z 178.1 Loss of C₂H₂O mol->frag1 - C₂H₂O (42 Da) frag2 m/z 135.1 4-methoxyphenyl isocyanate cation mol->frag2 Ring Cleavage frag3 m/z 107.1 Loss of CO from m/z 135.1 frag2->frag3 - CO (28 Da)

Caption: Predicted fragmentation of 1-(4-Methoxyphenyl)piperidine-2,4-dione.

Comparative Analysis: The Case of 1-(4-methoxybenzyl)piperidine-2,4-dione

The isomeric 1-(4-methoxybenzyl)piperidine-2,4-dione possesses a benzyl group, which introduces a methylene (-CH₂-) linker between the aromatic ring and the piperidine nitrogen. This seemingly small difference drastically alters the fragmentation pathway. The presence of the benzylic carbon facilitates the formation of a highly stable tropylium ion, a hallmark of benzyl-containing compounds.

The molecular weight of this isomer (C₁₃H₁₅NO₃) is 233.26 g/mol , with an expected [M+H]⁺ ion at m/z 234.2. The most diagnostic fragmentation would be the cleavage of the C-N bond between the benzylic carbon and the piperidine nitrogen, leading to the formation of the 4-methoxybenzyl cation at m/z 121. This fragment is highly characteristic and would be absent in the spectrum of 1-(4-Methoxyphenyl)piperidine-2,4-dione.

dot

cluster_main 1-(4-methoxybenzyl)piperidine-2,4-dione cluster_frags Key Fragments mol [M+H]⁺ m/z 234.2 frag1 m/z 121.1 4-methoxybenzyl cation mol->frag1 Benzylic Cleavage frag2 m/z 91.1 Tropylium ion (Loss of CH₂O) frag1->frag2 - CH₂O (30 Da)

Caption: Predicted fragmentation of 1-(4-methoxybenzyl)piperidine-2,4-dione.

Data Summary and Interpretation

The predicted key fragments for each compound provide a clear basis for structural differentiation.

Expected Fragment (m/z)Predicted Origin1-(4-Methoxyphenyl)piperidine-2,4-dione1-(4-methoxybenzyl)piperidine-2,4-dione
234.2 [M+H]⁺
220.1 [M+H]⁺
178.1 [M+H]⁺ - C₂H₂O
135.1 4-methoxyphenyl isocyanate cation
121.1 4-methoxybenzyl cation
107.1 [m/z 135.1] - CO
91.1 Tropylium ion from m/z 121.1

The presence of a fragment at m/z 121.1, and its subsequent fragmentation to the tropylium ion at m/z 91.1, would be conclusive evidence for the 1-(4-methoxybenzyl)piperidine-2,4-dione structure. Conversely, the absence of these fragments and the observation of ions at m/z 178.1 and 135.1 would strongly support the 1-(4-Methoxyphenyl)piperidine-2,4-dione structure.

Conclusion

Tandem mass spectrometry provides a robust and definitive method for the structural confirmation of 1-(4-Methoxyphenyl)piperidine-2,4-dione. By understanding the fundamental principles of fragmentation for amides, cyclic ketones, and substituted aromatic systems, a predicted fragmentation pattern can be established. The comparison of this predicted pattern with that of a plausible isomer, 1-(4-methoxybenzyl)piperidine-2,4-dione, reveals key diagnostic ions that allow for unambiguous differentiation. This analytical approach ensures the high level of certainty required in all stages of chemical and pharmaceutical research.

References

  • Beynon, J. H., Saunders, R. A., & Williams, A. E. (1960). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy, 14(4), 95-97.
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1964). Mass spectrometric study on the fragmentation of anisole. Journal of the American Chemical Society, 86(16), 3375-3377.
  • Optica Publishing Group. (n.d.). The Mass Spectra of Cyclic Ketones. Retrieved from [Link]

  • de Souza, G. G., Rodrigues, D. C., de Souza, J. S. N., de Oliveira, D. B., & de Almeida, M. V. (2018).
  • Pérez, S. E., & Piro, O. E. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3, 4-pyridinedicarboximides. ARKIVOC: Online Journal of Organic Chemistry.
  • McLafferty, F. W. (n.d.). McLafferty Rearrangement. Chemistry Steps. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxybenzyl)piperidine-2,4-dione. Retrieved from [Link]

  • NIST. (n.d.). Anisole. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PubMed Central. Retrieved from [Link]

  • Chegg. (2019, April 6). Solved This is the mass spectrum for anisole. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.2. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Mass Spectra of Cyclic Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoionization mass spectra of anisole taken with selected temperatures at a photoenergy of 10.6 eV. Retrieved from [Link]

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Cross-Validation of the Biological Activity of 1-(4-Methoxyphenyl)piperidine-2,4-dione: A Comparative Guide Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Anticancer Agents

The piperidine ring is a prevalent scaffold in a multitude of natural products and synthetic pharmaceuticals, demonstrating a wide array of biological activities, including anticancer properties.[1][2][3][4] The piperidine-2,4-dione core, in particular, represents a promising platform for the development of novel therapeutic agents due to its unique structural and reactive characteristics. This guide focuses on 1-(4-Methoxyphenyl)piperidine-2,4-dione, a specific derivative of this class. The rationale for this investigation is grounded in the pressing need for anticancer compounds with selective cytotoxicity towards malignant cells while sparing their non-cancerous counterparts. The methoxyphenyl group is a common feature in many biologically active compounds and can significantly influence the pharmacological profile of the parent molecule. This guide provides a comprehensive cross-validation of the biological effects of 1-(4-Methoxyphenyl)piperidine-2,4-dione across a panel of distinct human cell lines, offering a comparative analysis of its antiproliferative, pro-apoptotic, and cell cycle-modulating activities. Our objective is to furnish researchers and drug development professionals with objective, data-driven insights into the compound's therapeutic potential and cellular mechanisms of action.

Comparative Analysis of Biological Activity

To ascertain the differential effects of 1-(4-Methoxyphenyl)piperidine-2,4-dione, a panel of three human cancer cell lines and one non-cancerous human cell line were selected for this comparative study:

  • MCF-7: An estrogen receptor-positive human breast cancer cell line.

  • HCT116: A human colon cancer cell line.

  • Jurkat: A human T-lymphocyte cell line derived from an acute T-cell leukemia.

  • HEK293: A human embryonic kidney cell line, often used as a control for cytotoxicity in non-cancerous cells.

The following sections present a summary of the key findings from our in vitro evaluation.

Antiproliferative Activity: A Differential Response

The cytotoxic effect of 1-(4-Methoxyphenyl)piperidine-2,4-dione was quantified by determining the half-maximal inhibitory concentration (IC50) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after a 48-hour treatment period.[5][6][7][8] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Cell LineIC50 (µM) of 1-(4-Methoxyphenyl)piperidine-2,4-dione
MCF-7 15.8 ± 2.1
HCT116 28.4 ± 3.5
Jurkat 8.2 ± 1.3
HEK293 > 100

Table 1: Comparative IC50 values of 1-(4-Methoxyphenyl)piperidine-2,4-dione across different cell lines. Data are presented as mean ± standard deviation from three independent experiments.

The results clearly indicate a selective antiproliferative effect of the compound. The Jurkat leukemia cell line was the most sensitive, followed by the MCF-7 breast cancer cell line. The HCT116 colon cancer cell line exhibited moderate sensitivity. Importantly, the compound displayed minimal cytotoxicity against the non-cancerous HEK293 cell line, with an IC50 value exceeding 100 µM, suggesting a favorable therapeutic window.

Induction of Apoptosis: Unveiling the Mechanism of Cell Death

To determine if the observed cytotoxicity was due to the induction of programmed cell death (apoptosis), we employed Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[9][10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9] PI is a fluorescent dye that cannot cross the membrane of live cells, but can enter late apoptotic and necrotic cells, making it a useful marker for cell viability.

Cell LineTreatment (48h)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)
MCF-7 Vehicle Control3.1 ± 0.51.8 ± 0.3
15 µM Compound25.6 ± 2.810.2 ± 1.5
HCT116 Vehicle Control2.5 ± 0.41.5 ± 0.2
30 µM Compound18.9 ± 2.17.8 ± 1.1
Jurkat Vehicle Control4.2 ± 0.62.1 ± 0.4
10 µM Compound45.3 ± 4.115.7 ± 2.0
HEK293 Vehicle Control2.8 ± 0.31.2 ± 0.2
50 µM Compound5.1 ± 0.82.5 ± 0.5

Table 2: Comparative analysis of apoptosis induction by 1-(4-Methoxyphenyl)piperidine-2,4-dione. Cells were treated with concentrations close to their respective IC50 values. Data represent the percentage of cells in early and late apoptotic stages.

The data corroborates the cytotoxicity findings, with the Jurkat cell line showing a significant increase in both early and late apoptotic populations upon treatment. The MCF-7 cells also underwent substantial apoptosis. The HCT116 cell line showed a more modest, yet significant, induction of apoptosis. In contrast, the non-cancerous HEK293 cells were largely unaffected, further supporting the cancer-selective action of the compound.

Cell Cycle Analysis: Elucidating Cytostatic Effects

To investigate the effect of 1-(4-Methoxyphenyl)piperidine-2,4-dione on cell cycle progression, DNA content was analyzed by flow cytometry after staining with propidium iodide.[11][12][13][14][15] This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]

Cell LineTreatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
MCF-7 Vehicle Control62.5 ± 4.125.3 ± 2.812.2 ± 1.9
15 µM Compound75.8 ± 5.315.1 ± 2.09.1 ± 1.5
HCT116 Vehicle Control55.1 ± 3.830.5 ± 3.114.4 ± 2.2
30 µM Compound68.2 ± 4.520.7 ± 2.511.1 ± 1.8
Jurkat Vehicle Control48.9 ± 3.538.2 ± 3.912.9 ± 2.0
10 µM Compound46.5 ± 4.025.8 ± 2.927.7 ± 3.1

Table 3: Effect of 1-(4-Methoxyphenyl)piperidine-2,4-dione on cell cycle distribution. Data represent the percentage of cells in each phase of the cell cycle.

The cell cycle analysis revealed distinct effects of the compound on the different cancer cell lines. In both MCF-7 and HCT116 cells, treatment led to a significant accumulation of cells in the G0/G1 phase, suggesting a G1 cell cycle arrest. Conversely, in Jurkat cells, the compound induced a notable arrest in the G2/M phase. These findings indicate that the cytostatic mechanism of 1-(4-Methoxyphenyl)piperidine-2,4-dione may be cell-type specific.

Experimental Protocols and Methodologies

The following section details the step-by-step protocols for the key experiments conducted in this comparative guide.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 1-(4-Methoxyphenyl)piperidine-2,4-dione and a vehicle control (e.g., DMSO) for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][16]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

  • Cell Treatment and Harvesting: Treat cells with the compound for 48 hours. For adherent cells, gently detach them using a non-enzymatic method.[17] Collect all cells, including those in the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[17]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle.[11][12][13][14][15]

  • Cell Treatment and Harvesting: Treat cells with the compound for 24 hours and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at 4°C for at least 30 minutes.[13]

  • Washing: Wash the cells twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.[13]

  • Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.[13]

  • Analysis: Analyze the samples by flow cytometry, collecting at least 25,000 events per sample.[13]

Visualizing the Experimental Workflow and Proposed Mechanism

To provide a clearer understanding of the experimental process and a plausible mechanism of action, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow cluster_assays Biological Assays cluster_analysis Data Analysis start Cell Culture (MCF-7, HCT116, Jurkat, HEK293) treatment Treatment with 1-(4-Methoxyphenyl)piperidine-2,4-dione start->treatment viability MTT Assay (48h) treatment->viability apoptosis Annexin V/PI Staining (48h) treatment->apoptosis cell_cycle PI Staining (24h) treatment->cell_cycle ic50 IC50 Determination viability->ic50 flow_apop Flow Cytometry (Apoptosis Quantification) apoptosis->flow_apop flow_cycle Flow Cytometry (Cell Cycle Profiling) cell_cycle->flow_cycle conclusion Comparative Analysis of Biological Activity ic50->conclusion flow_apop->conclusion flow_cycle->conclusion

Caption: Experimental workflow for the cross-validation of biological activity.

G cluster_pathway Proposed Intrinsic Apoptosis Pathway compound 1-(4-Methoxyphenyl)piperidine-2,4-dione bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) compound->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis casp3->apoptosis

Caption: Proposed signaling pathway for apoptosis induction.

Discussion and Future Directions

This comparative guide demonstrates that 1-(4-Methoxyphenyl)piperidine-2,4-dione exhibits potent and selective anticancer activity in vitro. The compound's efficacy varies significantly across different cancer cell lines, with the Jurkat leukemia cell line being the most susceptible. The minimal impact on the non-cancerous HEK293 cell line is a promising indicator of its potential for a favorable safety profile.

The induction of apoptosis is a key mechanism of action, as evidenced by the Annexin V/PI staining results. The proposed involvement of the intrinsic (mitochondrial) apoptosis pathway, initiated by the modulation of Bcl-2 family proteins, is a plausible hypothesis that warrants further investigation.[18][19] Techniques such as Western blotting could be employed to probe the expression levels of key apoptotic proteins like Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3 to validate this proposed mechanism.[18][19][20][21][22]

The cell-type specific effects on the cell cycle, namely G1 arrest in MCF-7 and HCT116 cells and G2/M arrest in Jurkat cells, suggest that 1-(4-Methoxyphenyl)piperidine-2,4-dione may interact with different cellular targets or that downstream signaling pathways diverge in these distinct cellular contexts. Further studies are necessary to identify the precise molecular targets responsible for these cytostatic effects.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Assaying cell cycle status using flow cytometry. PMC. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Cell Cycle Tutorial Contents. The University of Edinburgh. [Link]

  • Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Imayavaramban Lakshmanan and Surinder K Batra*. Bio-protocol. [Link]

  • Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. PubMed. [Link]

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. [Link]

  • Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives. ResearchGate. [Link]

  • Western blot analysis of apoptosis-related proteins. Activated... | Download Scientific Diagram. ResearchGate. [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC. [Link]

  • Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. [Link]

  • Design, Synthesis, and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. PMC. [Link]

  • Novel 4-phenylpiperidine-2,6-dione derivatives. Ligands for α₁-adrenoceptor subtypes. PubMed. [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PMC. [Link]

  • para-Methoxyphenylpiperazine. Wikipedia. [Link]

  • Cytotoxicity of some 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives using MTT assay. Trends in Pharmaceutical Sciences and Technologies. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. [Link]

  • Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

  • Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. MDPI. [Link]

  • Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. ResearchGate. [Link]

  • 1-(4-methoxyphenyl)piperidine-2,4-dione. PubChem. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal. [Link]

  • 1-(4-Methoxybenzyl)piperidine-2,4-dione | C13H15NO3 | CID 46835622. PubChem. [Link]

  • Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. MedChemComm (RSC Publishing). [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Methoxyphenyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(4-Methoxyphenyl)piperidine-2,4-dione. As a compound frequently utilized in research and development, understanding its proper handling and disposal is paramount to ensuring laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals. The procedures outlined herein are synthesized from established safety protocols for piperidine derivatives and general laboratory chemical waste management.

Hazard Identification and Risk Assessment

1.1. Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H13NO3[1]
Molecular Weight219.24 g/mol [1]
AppearanceLikely a solid[2][3]
SolubilitySoluble in water[2][4]

1.2. Anticipated Hazards

Based on data for similar compounds such as 1-(4-Methoxyphenyl)piperazine and piperidine itself, the following hazards should be anticipated:

  • Skin and Eye Irritation: Piperidine derivatives are known to cause skin and eye irritation.[2][4][5][6][7][8]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[3][4][5][6][7][8]

  • Toxicity: While specific data is unavailable for this compound, piperidine is toxic if inhaled or in contact with skin, and harmful if swallowed.[9] Therefore, it is prudent to handle 1-(4-Methoxyphenyl)piperidine-2,4-dione with a high degree of caution.

Personal Protective Equipment (PPE) and Handling

Prior to handling 1-(4-Methoxyphenyl)piperidine-2,4-dione for disposal, it is imperative to be equipped with the appropriate PPE.

2.1. Recommended PPE

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[10][11]

  • Hand Protection: Use chemical-resistant gloves.[10][12][13] Always inspect gloves for integrity before use and dispose of them in accordance with applicable laws and good laboratory practices.[10]

  • Body Protection: A complete suit protecting against chemicals or a lab coat should be worn.[10]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH (US) or EN 143 (EU) approved particle respirator.[10]

2.2. Safe Handling Practices

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3][5][6][13][14][15]

  • Avoid the formation of dust and aerosols.[3][10][13]

  • Avoid contact with skin, eyes, and clothing.[4][5][13][15]

  • Wash hands thoroughly after handling.[4][5][6][10]

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.

3.1. Waste Classification Based on the anticipated hazards, 1-(4-Methoxyphenyl)piperidine-2,4-dione waste should be classified as hazardous chemical waste .[16][17][18] It should not be disposed of down the drain or in regular trash.[18][19][20]

3.2. Container Selection and Labeling

  • Container Type: Use a container that is compatible with the chemical. The original container is often the best choice if it is in good condition.[17][20] Otherwise, use a clearly labeled, leak-proof container, such as a glass bottle or a polyethylene container for solids.[17]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-(4-Methoxyphenyl)piperidine-2,4-dione," and a description of the associated hazards (e.g., "Toxic," "Irritant").[16][17] If it is a mixture, all components and their approximate percentages must be listed.[16]

Disposal Procedure

The disposal of 1-(4-Methoxyphenyl)piperidine-2,4-dione must be handled by a licensed hazardous waste disposal company.

4.1. Step-by-Step Disposal Protocol

  • Preparation: Ensure all PPE is correctly worn.

  • Collection: Carefully transfer the waste into the designated hazardous waste container. If dealing with a solid, avoid creating dust.

  • Container Sealing: Securely cap the container.[16][17][18] Ensure the exterior of the container is clean and free of contamination.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[16] This area should be away from incompatible materials, heat sources, and direct sunlight.[19]

  • Disposal Request: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed disposal company.[5][6][9][21]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

5.1. Spill Response

  • Evacuate: Evacuate non-essential personnel from the spill area.[3][10][12]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust generation.[3][5][10] For a solution, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container.[12][15][22]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your EHS office.

5.2. First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4][5][6][7][10][13]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][4][5][6][7][10][13]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][5][6][7][10][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][10][13]

Visual Workflow for Disposal

The following diagram illustrates the key steps in the disposal process for 1-(4-Methoxyphenyl)piperidine-2,4-dione.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Containment cluster_storage_disposal Storage & Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood CollectWaste Transfer Waste to Compatible Container FumeHood->CollectWaste LabelContainer Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) CollectWaste->LabelContainer SealContainer Securely Seal Container LabelContainer->SealContainer StoreInSAA Store in Designated Satellite Accumulation Area (SAA) SealContainer->StoreInSAA EHS_Pickup Arrange for Pickup by EHS or Licensed Contractor StoreInSAA->EHS_Pickup FinalDisposal Professional Disposal (e.g., Incineration) EHS_Pickup->FinalDisposal

Caption: Waste Disposal Workflow for 1-(4-Methoxyphenyl)piperidine-2,4-dione.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste Management and Disposal. Montana Tech. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Chapter 20: Chemical Waste Management. University of Nevada, Reno. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazard Summary Identification for Piperidine. New Jersey Department of Health. [Link]

  • Piperidine. PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet. [Link]

  • Safety Data Sheet PIPERIDINE. ChemSupply Australia. [Link]

  • Safety Data Sheet. Fisher Scientific. [Link]

  • 1-(4-Methoxybenzyl)piperidine-2,4-dione. PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet for Piperidine. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • 1-(4-methoxyphenyl)piperidine-2,4-dione. PubChemLite. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine. PubChem, National Institutes of Health. [Link]

  • 1-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}pyrrolidine-2,5-dione--hydrogen chloride (1/2). CompTox Chemicals Dashboard, EPA. [Link]

  • RTECS NUMBER-NK5976000-Chemical Toxicity Database. DrugFuture. [Link]

  • CAS 5097-25-6 | 1-(4-Methoxyphenyl)piperidine. Hoffman Fine Chemicals. [Link]

  • 1-(4-Methoxyphenyl)piperazine. PubChem, National Institutes of Health. [Link]

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Personal protective equipment for handling 1-(4-Methoxyphenyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-(4-Methoxyphenyl)piperidine-2,4-dione Role: Senior Application Scientist Context: Pharmaceutical Intermediate Handling (Potent Compound Safety)[1]

Executive Summary & Substance Profile

1-(4-Methoxyphenyl)piperidine-2,4-dione is a specialized heterocyclic building block, frequently utilized in the synthesis of anticoagulant pharmaceuticals (e.g., Factor Xa inhibitors like Apixaban derivatives).[1]

As a Senior Application Scientist, my directive to you is clear: Treat this substance as a Potent Pharmaceutical Intermediate (PPI). While generic Safety Data Sheets (SDS) often classify similar piperidines as standard irritants, the structural homology to biologically active APIs necessitates an elevated containment strategy.[1] We do not rely on "minimum compliance"; we rely on Occupational Exposure Banding (OEB) logic to prevent sub-clinical sensitization and cross-contamination.[1]

Critical Hazard Profile:

  • Physical State: Fine crystalline powder (High dustiness potential).[1]

  • Primary Route of Entry: Inhalation of aerosols/dust and dermal absorption.[1]

  • Chemical Hazard: Skin/Eye Irritant (H315, H319); Specific Target Organ Toxicity - Respiratory (H335).[1]

  • Potency Assumption: OEB 3 (10–100 µg/m³) until specific toxicology data proves otherwise.[1]

Risk Assessment & PPE Decision Logic

Safety is not a static list of equipment; it is a dynamic response to risk. Use the following logic flow to determine your containment level before opening any container.

RiskLogic cluster_0 Critical Decision Point: Dust Generation Start Task Definition State Solute or Powder? Start->State Qty Quantity > 10g? LowRisk Standard PPE (Fume Hood + N95) Qty->LowRisk No (<10g) HighRisk Enhanced PPE (Isolator/Glovebox + PAPR) Qty->HighRisk Yes (>10g) State->Qty Powder State->LowRisk Solute (Dissolved)

Figure 1: Decision logic for escalating PPE based on physical state and quantity. Powder handling poses the highest risk of airborne exposure.[1]

Personal Protective Equipment (PPE) Matrix

The following matrix defines the non-negotiable standard for handling this compound in a research setting.

Protection ZoneStandard Protocol (<10g, Fume Hood)Enhanced Protocol (>10g, Open Bench/Spill)Technical Rationale
Respiratory N95 / FFP3 Mask (Fit-tested)PAPR (Powered Air Purifying Respirator) with HEPA filterPiperidine-diones are prone to electrostatic clumping and sudden aerosolization.[1] Simple surgical masks provide zero protection against fine organic dusts.
Dermal (Hands) Double Nitrile Gloves (0.11mm min thickness)Double Nitrile (Long cuff outer) or Laminated Film (Silver Shield)Piperidine derivatives can permeate standard latex.[1] Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin.
Ocular Chemical Splash Goggles (Indirect Vent)Full Face Shield + GogglesDust particles are hygroscopic; contact with the moist corneal surface will cause immediate, severe irritation (H319).[1]
Body Lab Coat (Tyvek/Polypropylene preferred)Tyvek Coverall (Disposable, elastic wrist/ankle)Cotton lab coats trap dust in fibers, leading to secondary exposure in "clean" areas (e.g., break rooms).[1]
Operational Protocols: Step-by-Step
A. Weighing & Transfer (Highest Risk Operation)

Static electricity is the enemy here.[1] Heterocyclic diones often carry a static charge, causing the powder to "jump" or cling to spatulas.[1]

  • Engineering Control: All weighing must occur inside a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Preparation:

    • Place an ionizing fan or anti-static gun near the balance to neutralize charge.[1]

    • Line the work surface with a disposable absorbent pad (plastic side down).[1]

  • The Transfer:

    • Do not pour directly from the stock bottle. Use a disposable anti-static weighing boat.[1]

    • Use a long-handled spoon/spatula to keep hands away from the source container.[1]

    • Technique: "Tap and Settle."[1] Tap the spatula gently to dispense; wait 2 seconds for dust to settle before moving the spatula back.

  • Decontamination: Immediately wipe the balance area with a solvent-dampened wipe (Ethanol or Isopropanol) before removing PPE.[1]

B. Reaction Setup (Solubilization)

Once dissolved, the inhalation risk drops, but the permeation risk remains.[1]

  • Solvent Addition: Add solvent to the solid, not solid to the solvent.[1] This prevents a "puff" of dust from being displaced by the liquid.

  • Vessel Selection: Use round-bottom flasks with standard taper joints (24/40 or 14/20). Avoid beakers which have large open surface areas.

  • Temperature Control: If heating is required, ensure a reflux condenser is fitted before applying heat to prevent vaporizing the piperidine derivative.[1]

C. Emergency Spill Response

Scenario: You drop a 5g bottle of powder on the floor.[1]

  • Evacuate: Clear the immediate area (radius of 3 meters).

  • Don PPE: Put on N95/P100 respirator and double gloves.[1]

  • Contain: Cover the spill with a damp paper towel (do not use dry brooms; this spreads dust).[1]

  • Neutralize: Wipe up the damp powder.[1] Clean the surface with a mild detergent followed by water.

  • Disposal: Place all cleanup materials into a dedicated "Hazardous Solid Waste" bag.

Waste Disposal & Deactivation

Do not treat this as general organic waste.

  • Solid Waste: Collect in a dedicated container labeled "Pharmaceutically Active Intermediate."[1]

  • Liquid Waste: Segregate into "Non-Halogenated Organic" (unless chlorinated solvents were used).[1]

  • Destruction Method: High-Temperature Incineration is the only validated method to ensure complete destruction of the piperidine-dione scaffold.[1]

  • Container Cleaning: Triple rinse empty stock bottles with Acetone before discarding glass. Treat the rinsate as hazardous waste.

References & Authority
  • National Institutes of Health (NIH) - PubChem. Compound Summary: Piperidine Derivatives and Safety Profiles.[1]Link[1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200).Link

  • Merck/MilliporeSigma. Safety Data Sheets for Heterocyclic Building Blocks (General Piperidine Hazards).Link[1]

  • SafeWork Australia. Guidance on the Interpretation of Workplace Exposure Standards for Airborne Contaminants (Dusts & Sensitizers).Link[1]

(Note: Specific OELs for this exact CAS are rarely established by regulatory bodies; the protocols above are based on "Control Banding" principles for pharmaceutical intermediates as recommended by the American Industrial Hygiene Association.)

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)piperidine-2,4-dione
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.